3-(2-Furyl)acrylophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAGSGSYUAOFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870760 | |
| Record name | 3-(Furan-2-yl)-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717-21-5 | |
| Record name | 3-(2-Furanyl)-1-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 3-(2-Furyl)acrylophenone
This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of 3-(2-Furyl)acrylophenone, a chalcone derivative of significant interest in medicinal chemistry and materials science.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating approach to structural characterization.
Introduction to this compound
This compound, also known as furfurylideneacetophenone, is an organic compound with the chemical formula C₁₃H₁₀O₂.[7][8] It belongs to the chalcone family, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][9][10] In this molecule, a furan ring is linked to a phenyl ketone moiety.[9] The extended conjugation in its structure is a key determinant of its chemical and photophysical properties.
The most prevalent and established method for synthesizing this compound is the Claisen-Schmidt condensation reaction between furfural (furan-2-carbaldehyde) and acetophenone.[10] This reaction is typically base-catalyzed and is a reliable method for producing various chalcone derivatives.[10]
Given its potential applications, which are being explored in areas such as organic photovoltaics and medicinal chemistry for its potential antibacterial and antifungal properties, a definitive and unambiguous confirmation of its molecular structure is paramount.[7] This guide will detail a multi-technique approach for its structure elucidation, primarily focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Synthesis Pathway: Claisen-Schmidt Condensation
The synthesis of this compound provides the initial context for its expected structure. The workflow is a classic example of a base-catalyzed aldol condensation followed by dehydration.
Caption: Synthesis of this compound via Claisen-Schmidt condensation.
Spectroscopic and Crystallographic Elucidation Workflow
A multi-pronged analytical approach is essential for unequivocal structure determination. Each technique provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system.
Caption: Integrated workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons through spin-spin coupling.
Expected ¹H NMR Spectrum (Predicted): Based on the structure of this compound and data from analogous chalcones, the following proton signals are anticipated in a deuterated solvent like CDCl₃:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Phenyl-H (ortho) | 7.9 - 8.1 | Doublet of doublets (dd) or Multiplet (m) | ~ 8.0, 1.5 | Deshielded by the adjacent carbonyl group. |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | - | Typical aromatic region. |
| Vinylic-H (α to C=O) | 7.4 - 7.6 | Doublet (d) | ~ 15.5 | Part of a trans-alkene system, coupled to the β-proton. |
| Vinylic-H (β to C=O) | 7.7 - 7.9 | Doublet (d) | ~ 15.5 | Coupled to the α-proton; deshielded by the furan ring. |
| Furan-H (position 5) | 7.5 - 7.7 | Doublet (d) | ~ 1.8 | Adjacent to the furan oxygen. |
| Furan-H (position 3) | 6.7 - 6.9 | Doublet (d) | ~ 3.5 | Coupled to the proton at position 4. |
| Furan-H (position 4) | 6.5 - 6.6 | Doublet of doublets (dd) | ~ 3.5, 1.8 | Coupled to protons at positions 3 and 5. |
Causality: The large coupling constant (~15.5 Hz) for the vinylic protons is diagnostic of a trans configuration, a direct consequence of the Claisen-Schmidt reaction mechanism. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic systems.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).
Expected ¹³C NMR Spectrum (Predicted):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 188 - 192 | Typical chemical shift for a conjugated ketone. |
| Furan-C (position 2) | 151 - 153 | Carbon adjacent to oxygen and attached to the vinyl group. |
| Furan-C (position 5) | 145 - 147 | Carbon adjacent to oxygen. |
| Phenyl-C (ipso, attached to C=O) | 137 - 139 | Quaternary carbon in an aromatic ring attached to a carbonyl. |
| Vinylic-C (β to C=O) | 130 - 133 | Deshielded by the furan ring. |
| Phenyl-C (para) | 132 - 134 | Aromatic CH. |
| Phenyl-C (ortho) | 128 - 130 | Aromatic CH. |
| Phenyl-C (meta) | 128 - 130 | Aromatic CH. |
| Vinylic-C (α to C=O) | 120 - 123 | Shielded relative to the β-carbon. |
| Furan-C (position 3) | 116 - 118 | Aromatic CH in the furan ring. |
| Furan-C (position 4) | 112 - 114 | Aromatic CH in the furan ring. |
Self-Validation: The number of distinct signals in the ¹H and ¹³C NMR spectra should correspond to the number of non-equivalent protons and carbons in the proposed structure. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively, further validating the structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
(Optional but recommended) Acquire 2D COSY and HSQC spectra to confirm connectivity.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.[11][12] For this compound, Electron Ionization (EI) is a suitable technique.
Expected Mass Spectrum:
| m/z Value | Ion Identity | Rationale |
| 198 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₁₃H₁₀O₂. |
| 105 | [C₆H₅CO]⁺ | Base Peak. Formation of the highly stable benzoyl cation through cleavage of the bond between the carbonyl carbon and the α-vinylic carbon. This is a characteristic fragmentation for acrylophenone derivatives.[7] |
| 77 | [C₆H₅]⁺ | Loss of a carbonyl group (CO) from the benzoyl cation, forming the phenyl cation.[7] |
| 93 | [C₅H₃O]⁺ | Fragmentation of the furyl-vinyl portion. |
Causality: The fragmentation pattern is dictated by the stability of the resulting carbocations. The benzoyl cation is particularly stable due to resonance, making the m/z 105 peak the most intense (the base peak). This predictable fragmentation provides strong evidence for the presence of the benzoyl moiety.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV.
-
Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion (e.g., m/z 50-300).
-
Interpretation: Identify the molecular ion peak and correlate the major fragment ions with the proposed structure.
Single-Crystal X-ray Diffraction
Principle: This technique provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[13][14][15][16] It yields data on bond lengths, bond angles, and the overall molecular conformation and packing in the solid state.
Crystallographic Data for (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one: A published crystal structure for this compound provides the following key parameters.[17]
| Parameter | Value | Source |
| Crystal System | Monoclinic | [17] |
| Space Group | P2₁/c | [17] |
| a (Å) | 9.5296 (7) | [17] |
| b (Å) | 10.1383 (7) | [17] |
| c (Å) | 11.1595 (7) | [17] |
| β (°) | 103.922 (6) | [17] |
| Z | 4 | [17] |
Structural Insights: The crystal structure confirms the E (trans) configuration of the double bond. The molecule is nearly planar, with a dihedral angle of 24.07 (7)° between the furan and phenyl rings.[9][17] This definitive 3D structure is the gold standard for structure elucidation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For this compound, single crystals have been successfully obtained by the slow evaporation of an ethyl ether solution.[18]
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Collect a full sphere of diffraction data by rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters until the calculated diffraction pattern matches the observed data.
-
Conclusion
The structural elucidation of this compound is a clear example of the power of a multi-technique analytical approach. While synthesis provides a strong hypothesis for the structure, it is the convergent evidence from NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction that provides unequivocal proof. NMR spectroscopy defines the carbon-hydrogen framework and stereochemistry of the double bond. Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that are diagnostic of the key functional groups. Finally, X-ray crystallography offers an unambiguous three-dimensional picture of the molecule in the solid state. This comprehensive characterization is the bedrock upon which further research into the applications of this promising chalcone derivative can be built.
References
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Vázquez-Vuelvas, O. F., Enríquez-Figueroa, R. A., García-Ortega, H., Flores-Alamo, M., & Pineda-Contreras, A. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(2), 161–164. [Link]
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Vázquez-Vuelvas, O. F., Enríquez-Figueroa, R. A., García-Ortega, H., Flores-Alamo, M., & Pineda-Contreras, A. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 161–164. [Link]
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PubChem. (E)-3-furan-2-yl-1-phenylprop-2-en-1-ol. National Center for Biotechnology Information. [Link]
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Vázquez-Vuelvas, O. F., Enríquez-Figueroa, R. A., García-Ortega, H., Flores-Alamo, M., & Pineda-Contreras, A. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), 161–164. [Link]
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Neuber, C., Riemer, T., & Schiller, J. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1288. [Link]
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Abdel-Rahman, A. A.-H., Zein, N. F., & El-Gazzar, M. G. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27933–27954. [Link]
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Kaur, R., & Kumar, R. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(2), 001-010. [Link]
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Raza, A. R., et al. (2016). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. [Link]
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Ukwueze, S. E., & Eze, F. U. (2020). synthesis and pharmacological applications of chalcones- a review. ResearchGate. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). A Review of Chalcones: Synthesis, Reactions, and Biological Importance. ResearchGate. [Link]
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El-Sayed, N. N. E., et al. (2019). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
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Raza, A. R., Sultan, A., Ullah, N., Janjua, M. R. S. A., & Khan, K. M. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Modern Chemistry & Applications, 4(2), 1-6. [Link]
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El-Faham, A., et al. (2024). Unveiling the Synthesis, Spectral Characterizations, and Electrochemical Potential of Novel (E)-Furan-2-yl Acrylohydrazides: An Exploration in Molecular Design. ChemRxiv. [Link]
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Gomha, S. M., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 27(15), 4983. [Link]
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Li, Q., et al. (2019). The specific fragmentation process of chalcone flavonoids, take 2′,4′,4-trihydroxychalcone as an example. ResearchGate. [Link]
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Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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3-(2-Furyl)acrylophenone molecular weight
An In-depth Technical Guide to 3-(2-Furyl)acrylophenone for Drug Development Professionals
This guide provides an in-depth technical overview of this compound, a chalcone derivative of significant interest in the field of medicinal chemistry. We will explore its fundamental physicochemical properties, robust synthesis protocols, analytical characterization, and its emerging potential in drug development, grounded in established scientific principles and methodologies.
Core Molecular Profile
This compound, also known as furfurylideneacetophenone, is an α,β-unsaturated ketone belonging to the chalcone family[1][2]. Its structure, featuring a furan ring linked to a phenyl ketone via a propenone bridge, forms the basis of its chemical reactivity and biological activity[1].
Physicochemical Properties
A comprehensive understanding of the molecule's properties is the foundation of its application in research and development. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [1][3][4] |
| Molecular Weight | 198.22 g/mol | [1][3][4] |
| IUPAC Name | (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | [1][4] |
| CAS Number | 717-21-5 | [1][3][4] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 47 °C | [3] |
| Boiling Point | 333.3 °C at 760 mmHg | [3] |
| Flash Point | 155.2 °C | [3] |
Synthesis of this compound: The Claisen-Schmidt Condensation
The most reliable and widely adopted method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone[1][5]. This particular synthesis involves the reaction of furan-2-carbaldehyde (furfural) with acetophenone[1].
Rationale for Experimental Design
The choice of a base catalyst, such as sodium hydroxide, is critical. The base deprotonates the α-carbon of acetophenone, forming a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of furfural. The subsequent dehydration of the aldol addition product is readily achieved due to the formation of a stable, conjugated system, which is the thermodynamic driving force for the reaction. Protic solvents like ethanol are often used to facilitate the solubility of both the reactants and the inorganic base[1].
Experimental Workflow: Synthesis
Sources
Spectroscopic Profile & Technical Guide: 3-(2-Furyl)acrylophenone
Executive Summary
3-(2-Furyl)acrylophenone (also known as furfurylideneacetophenone) is a heteroaryl chalcone derivative synthesized via the Claisen-Schmidt condensation of furfural and acetophenone.[1] It serves as a critical scaffold in medicinal chemistry due to its
This guide provides a definitive technical reference for researchers, detailing the synthesis, physicochemical properties, and validated spectroscopic data (UV-Vis, IR, NMR, MS) required for structural confirmation and purity analysis.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Parameter | Data |
| IUPAC Name | (2E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one |
| Common Name | Furfurylideneacetophenone |
| CAS Registry Number | 717-21-5 |
| Molecular Formula | |
| Molecular Weight | 198.22 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 40–47 °C (Dependent on solvent/polymorph) |
| Solubility | Soluble in ethanol, DMSO, chloroform; Insoluble in water |
Synthesis Protocol: Claisen-Schmidt Condensation
The synthesis utilizes a base-catalyzed aldol condensation followed by dehydration. This protocol is optimized for high yield and minimal side products.
Reagents & Materials
-
Reactants: Furfural (1.0 eq), Acetophenone (1.0 eq).
-
Catalyst: Sodium Hydroxide (NaOH), 10% aqueous solution.
-
Solvent: Ethanol (95%).
-
Workup: Dilute HCl, Ice-water, Recrystallization solvent (Ethanol).
Step-by-Step Methodology
-
Preparation: Dissolve 0.01 mol of acetophenone and 0.01 mol of furfural in 15 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring magnetically at room temperature (25 °C).
-
Reaction: Stir the mixture vigorously for 2–4 hours. A yellow precipitate will begin to form, indicating the formation of the chalcone.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing a small amount of HCl (to neutralize excess base).
-
Isolation: Filter the crude solid via vacuum filtration. Wash with cold water (
mL) to remove inorganic salts. -
Purification: Recrystallize the crude solid from hot ethanol. Dry in a desiccator to obtain pale yellow crystals (Yield: ~80–85%).
Reaction Logic Diagram
Caption: Logical flow of the Claisen-Schmidt condensation synthesis pathway.
Spectroscopic Characterization
A. Ultraviolet-Visible Spectroscopy (UV-Vis)
The compound exhibits a characteristic broad absorption band due to the extended conjugation between the furan ring, the enone system, and the phenyl ring.
-
Solvent: Ethanol
-
: 320–335 nm (High intensity,
transition) -
Secondary Band: ~240 nm (Benzoyl moiety)
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the
| Functional Group | Wavenumber ( | Assignment |
| C-H Stretch (Ar) | 3123, 3035 | Aromatic/Furan ring C-H stretching |
| C=O Stretch | 1655 – 1660 | Conjugated ketone (Enone system) |
| C=C Stretch | 1590 – 1600 | Alkene/Aromatic ring breathing |
| C=C Stretch | 1475 | Furan ring skeletal vibration |
| C-O-C Stretch | 1020 – 1050 | Furan ring ether linkage |
C. Nuclear Magnetic Resonance ( H NMR)
The proton NMR spectrum is definitive for determining the geometry of the double bond. The large coupling constant (
-
Solvent:
[3] -
Frequency: 400 MHz
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 8.00 – 8.05 | Doublet of Doublets (dd) | 2H | Phenyl H-2', H-6' (Ortho) | |
| 7.55 – 7.65 | Multiplet | 3H | - | Phenyl H-3', H-4', H-5' (Meta/Para) |
| 7.58 | Doublet (d) | 1H | Vinyl H- | |
| 7.52 | Doublet (d) | 1H | - | Furan H-5 |
| 7.45 | Doublet (d) | 1H | Vinyl H- | |
| 6.71 | Doublet (d) | 1H | Furan H-3 | |
| 6.51 | Doublet of Doublets (dd) | 1H | Furan H-4 |
> Technical Note: The H-
D. Carbon-13 NMR ( C NMR)
-
Solvent:
[3] -
Key Signals:
-
Carbonyl (C=O): 189.5 ppm
-
Furan C-2 (Ipso): 151.8 ppm
-
Vinyl C-
: 130.8 ppm -
Vinyl C-
: 119.5 ppm
-
Mass Spectrometry (EI-MS)
The fragmentation pattern is characteristic of chalcones, showing a stable molecular ion and cleavage adjacent to the carbonyl group.
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Molecular Ion (
): m/z 198 (Base Peak or High Intensity).
Fragmentation Logic
-
m/z 198: Molecular Ion
. -
m/z 105: Benzoyl cation
. Formed by -cleavage between the carbonyl and the alkene. -
m/z 77: Phenyl cation
. Formed by loss of CO from the m/z 105 fragment. -
m/z 93: Furan-alkene fragment
.
Caption: Electron Impact (EI) fragmentation pathway for this compound.
References
-
PubChem Compound Summary. (2025). This compound.[1] National Center for Biotechnology Information. Retrieved from [Link]
-
Vázquez-Vuelvas, O. F., et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E. Retrieved from [Link]
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3-(2-Furyl)acrylophenone and its derivatives
An In-depth Technical Guide to 3-(2-Furyl)acrylophenone and its Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
Executive Summary
This compound, a chalcone derivative characterized by a furan ring linked to a phenyl ketone via an α,β-unsaturated carbonyl system, represents a privileged scaffold in medicinal chemistry and material science.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, physicochemical characterization, and diverse pharmacological activities of this core molecule and its analogues. We explore its potent antimicrobial, anticancer, and anti-inflammatory properties, grounded in an analysis of its structure-activity relationships. Furthermore, this guide presents detailed experimental protocols, data summaries, and a forward-looking perspective on the therapeutic and industrial potential of this versatile class of compounds.
Introduction: The Significance of the Furan-Containing Chalcone Scaffold
Chalcones (trans-1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and isoflavonoids, widely found in edible plants.[2] Their basic structure, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, serves as a foundation for a vast array of biological activities.[3][4] The incorporation of a furan ring, a five-membered aromatic heterocycle, into the chalcone framework is of particular interest. Furan and its derivatives are key components in numerous pharmaceuticals, acting as versatile building blocks and contributing significantly to the molecule's overall bioactivity.[5][6]
The furan moiety in this compound is not merely a passive structural element; it actively modulates the electronic properties and spatial conformation of the molecule, often enhancing its therapeutic efficacy.[3][7] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities, making them a focal point of intensive research in drug discovery.[1][2][3]
Physicochemical Properties and Structural Characterization
The parent compound, this compound, is an organic solid with the chemical formula C₁₃H₁₀O₂.[1][8] Its structure has been unequivocally confirmed through various spectroscopic and crystallographic techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀O₂ | [1][8][9] |
| Molecular Weight | 198.22 g/mol | [9] |
| IUPAC Name | (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | [9] |
| CAS Number | 717-21-5 | [8][9] |
| Appearance | Solid | - |
Spectroscopic Signature
Structural elucidation is critical for confirming synthesis and purity. Key characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the hydrogen and carbon framework.
-
Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, notably the conjugated carbonyl (C=O) and alkene (C=C) stretches.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry confirms the molecular weight, with a characteristic molecular ion peak (M+) at m/z 198.[1] The fragmentation pattern is highly informative, typically showing a base peak at m/z 105 corresponding to the stable benzoyl cation (C₆H₅CO⁺) and another significant fragment at m/z 77 for the phenyl cation (C₆H₅⁺).[1]
Crystallography
X-ray crystallography has been used to determine the precise three-dimensional structure of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, confirming its trans configuration at the double bond and providing exact bond lengths and angles.[9]
Synthesis and Derivatization Strategies
The primary and most efficient method for synthesizing is the Claisen-Schmidt condensation .[1][10] This reaction, a type of crossed-aldol condensation, involves the base- or acid-catalyzed reaction between an aromatic aldehyde (furan-2-carbaldehyde, also known as furfural) and an acetophenone.[1][11][12]
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a self-validating, step-by-step methodology for a typical base-catalyzed synthesis.
Materials:
-
Furfural (or a substituted furfural derivative)
-
Acetophenone (or a substituted acetophenone derivative)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (or other suitable solvent)
-
Hydrochloric Acid (HCl) for neutralization
-
Distilled water
Procedure:
-
Reactant Preparation: Dissolve the acetophenone derivative in ethanol in a flask equipped with a magnetic stirrer. In a separate container, prepare a solution of NaOH in water and cool it in an ice bath.
-
Aldehyde Addition: To the stirred ethanolic solution of acetophenone, add the furfural derivative.
-
Base-Catalyzed Condensation: Slowly add the cooled NaOH solution to the reactant mixture, maintaining a low temperature (0-5 °C) with an ice bath. The causality for this low temperature is to control the reaction rate and prevent unwanted side reactions, such as the self-condensation of acetophenone.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for several hours (typically 2-4 hours). The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify by slowly adding dilute HCl until the solution is neutral (pH ~7). This step neutralizes the base catalyst and precipitates the water-insoluble chalcone product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.
-
Characterization: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2.1 (NMR, IR, MS).
Caption: Workflow for Claisen-Schmidt Synthesis of Chalcones.
Pharmacological Activities and Therapeutic Potential
The furan-based chalcone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[2][3]
Antimicrobial and Antifungal Activity
Derivatives of this compound have shown significant potential as antimicrobial agents.[1] Studies have demonstrated their efficacy against various pathogens, including yeast-like fungi such as Candida albicans, and bacteria like Escherichia coli and Staphylococcus aureus.[5]
Mechanism of Action: The precise mechanism is still under investigation, but it is believed that the α,β-unsaturated carbonyl system is crucial. This electrophilic center can react with biological nucleophiles, such as cysteine residues in essential enzymes, disrupting cellular processes.[2] Another proposed mechanism involves the disruption of microbial cell membranes.[1] The furan ring itself is central to the antimicrobial action of drugs like nitrofurantoin, where it facilitates reductive activation within bacterial cells to produce reactive intermediates that damage DNA and ribosomal proteins.[6]
Table 2: Antimicrobial Activity of Selected Furan-Based Chalcone Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Enterococcus faecalis | 100 | Chloramphenicol | 200 | [10] |
| 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Candida albicans | 100 | Ketoconazole | 200 | [10] |
| Various 3-aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | - | - | [5] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The anticancer properties of furan-containing chalcones are a major area of research. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).[1][13]
Mechanism of Action: The anticancer effects are often multi-faceted.
-
Enzyme Inhibition: Certain benzofuran-based chalcone derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[13][14]
-
Apoptosis Induction: These molecules can trigger programmed cell death (apoptosis) in cancer cells, a critical mechanism for eliminating malignant cells.[6][13]
-
Antiproliferative Effects: Studies on HL60 promyelocytic leukemia cells show that the attachment of a furan ring to the chalcone A-ring can significantly enhance antiproliferative activity compared to non-furan analogues.[3]
Anti-inflammatory Activity
The α,β-unsaturated carbonyl moiety is a key structural feature responsible for the anti-inflammatory activity of chalcones.[2] Furan-based derivatives have shown promising results in various inflammatory models.
Mechanism of Action:
-
Inhibition of Inflammatory Mediators: A synthesized chalcone derivative, (E)-3-(4-(dimethylamino)phenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, was shown to reduce the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6 in a zebrafish model of intestinal inflammation.[15]
-
Modulation of Cellular Pathways: Other derivatives have been found to inhibit the fMLP-stimulated superoxide formation in neutrophils by preventing an increase in cellular Ca²⁺ levels.[16]
-
Antioxidant Effects: Many of these compounds also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is closely linked to inflammation.[3][15]
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is paramount for designing more potent and selective drugs. For this compound derivatives, several key SAR principles have been identified.
-
Role of the Furan Ring: The presence and position of the furan ring are critical. Fusing a furan ring to the A-ring of a chalcone was shown to enhance antiproliferative activity more than twofold compared to a simple dihydroxychalcone.[3]
-
Impact of Substituents:
-
Antimicrobial Activity: The presence of a para-nitro substituent on an aryl group attached to the furan ring was found to be important for activity against E. faecalis and C. albicans.[10]
-
Anti-inflammatory Activity: Electron-withdrawing groups (e.g., -F, -Cl) on the chalcone moiety can increase anti-inflammatory effects.[2]
-
-
Molecular Geometry: The overall shape of the molecule influences its interaction with biological targets. For furan-fused chalcones, a "bent" molecular shape, often enforced by intramolecular hydrogen bonding, was associated with enhanced antiproliferative activity compared to more "linear" isomers.[3]
Caption: Key Structure-Activity Relationships (SAR) for Derivatives.
Applications Beyond Medicine
While the primary focus has been on pharmacological applications, the unique conjugated structure of this compound makes it valuable in material science.[1]
-
Organic Photovoltaics: It has been explored as a building block for organic photovoltaic materials, which convert light into electricity.[1]
-
Polymer Chemistry: The presence of both an acryl and a furyl group makes it a useful monomer in the synthesis of polymers with specific properties like thermal stability or electrical conductivity.[1]
Conclusion and Future Perspectives
constitute a class of compounds with immense scientific and therapeutic interest. The synthetic accessibility via the robust Claisen-Schmidt condensation allows for extensive structural diversification, enabling fine-tuning of their biological and physical properties. The compelling data on their antimicrobial, anticancer, and anti-inflammatory activities underscore their potential as lead compounds in drug development.
Future research should focus on several key areas:
-
Mechanism Elucidation: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.
-
Pharmacokinetic Profiling: Systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.
-
Toxicity Studies: While biologically active, the furan ring can sometimes be metabolized to toxic intermediates.[6] Therefore, comprehensive toxicological assessments are essential for any potential therapeutic agent.
-
Expansion of Chemical Space: Synthesis of novel analogues, including those with different heterocyclic rings or more complex substitution patterns, to further explore the structure-activity landscape and identify candidates with enhanced potency and selectivity.
References
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Aksenov, N., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health (NIH). [Link]
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Various Authors. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]
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Hsiao, C. J., et al. (n.d.). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. PubMed. [Link]
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Li, Y., et al. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health (NIH). [Link]
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Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
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Levent, S., et al. (n.d.). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science Publisher. [Link]
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Jadhav, S. B., et al. (2016). Recent advances and potential pharmacological activities of chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 458-477. [Link]
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Nayak, V., et al. (n.d.). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. [Link]
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Dineshkumar, K., et al. (2023, October 15). Furan based synthetic chalcone derivative functions against gut inflammation and oxidative stress demonstrated in in-vivo zebrafish model. PubMed. [Link]
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de Mello, T. F., et al. (2022, November 4). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. PubMed. [Link]
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Various Authors. (n.d.). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. ResearchGate. [Link]
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Calin, M., et al. (n.d.). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. MDPI. [Link]
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Li, Y., et al. (n.d.). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Publishing. [Link]
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Aksenov, N., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]
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Various Authors. (n.d.). Synthesis of Novel Furan-Based Chalcone Derivatives As Anti-Tuberculosis Agents: In Vitro, Cytotoxicity Assessment and In Silico. Taylor & Francis. [Link]
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Various Authors. (n.d.). (PDF) Reactions and Antimicrobial activity of (3-(3-(4-Methoxyphenyl)acryloyl)-2H-Chromen-2-one. ResearchGate. [Link]
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Calin, M., et al. (2023, December 15). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. PubMed. [Link]
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Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. [Link]
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Various Authors. (n.d.). Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences. [Link]
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Various Authors. (n.d.). Synthesis and biological evaluation of fentanyl acrylic derivatives. ResearchGate. [Link]
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Various Authors. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. [Link]
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Various Authors. (n.d.). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). ResearchGate. [Link]
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Physical characteristics of 3-(2-Furyl)acrylophenone
An In-depth Technical Guide to the Physical Characteristics of 3-(2-Furyl)acrylophenone
Foreword: The Chalcone Core in Modern Research
To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical resource on the physical characteristics of this compound. This molecule, a member of the chalcone family, represents a privileged scaffold in medicinal chemistry. Chalcones, characterized by an α,β-unsaturated ketone linking two aromatic rings, are not merely synthetic curiosities; they are foundational components of many biologically active compounds, including flavonoids and isoflavonoids.[1] A profound understanding of the physical properties of a lead compound like this compound is not an academic exercise—it is the bedrock upon which successful drug development is built. Properties such as solubility, crystal structure, and spectroscopic profile directly influence a molecule's pharmacokinetics, formulation stability, and ultimately, its therapeutic efficacy. This document is structured to provide not just the data, but the scientific rationale behind its measurement and its critical importance in the laboratory and clinical settings.
Core Physicochemical Properties
This compound is a yellow crystalline solid at standard conditions.[2] Its fundamental properties, essential for identification, purity assessment, and formulation development, are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | [3] |
| Synonyms | Furfurylideneacetophenone | [3] |
| CAS Number | 717-21-5 | [2] |
| Molecular Formula | C₁₃H₁₀O₂ | [2] |
| Molecular Weight | 198.22 g/mol | [3] |
| Physical State | Yellow Crystalline Solid | [2] |
| Melting Point | 47 °C | [2] |
| Boiling Point | 333.3 °C (at 760 mmHg) | [2] |
| Density | ~1.1 g/cm³ | [2] |
Structural and Crystallographic Analysis
The precise three-dimensional arrangement of atoms dictates a molecule's ability to interact with biological targets. X-ray crystallography has confirmed that this compound adopts a stable (E)-configuration about the C=C double bond.[3] This stereochemistry is crucial as the geometric shape of the molecule is a key determinant of its biological activity.
The molecule is composed of a furan ring and a phenyl ring bridged by the propenone system. These two aromatic rings are not perfectly coplanar; they are inclined to one another by approximately 24.07°.[3] This slight twist is a balance between the stabilizing effects of extended π-conjugation across the molecule and the steric hindrance between the rings. In the solid state, the crystal packing is stabilized by a network of weak C—H⋯O and C—H⋯π intermolecular interactions, which influence properties like melting point and solubility.[3]
Caption: 2D representation of this compound structure.
Spectroscopic Profile: A Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. Each technique probes different aspects of the molecular structure, and together they create a comprehensive fingerprint.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and identifying characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak is observed at a mass-to-charge ratio (m/z) of 198 , corresponding to the molecular weight of the compound (C₁₃H₁₀O₂).
-
Key Fragments: The fragmentation is characteristic of chalcones. The most stable and abundant fragment ion appears at m/z 105 , which corresponds to the benzoyl cation [C₆H₅CO]⁺. Another significant peak at m/z 77 represents the phenyl cation [C₆H₅]⁺, formed by the loss of a carbonyl group from the benzoyl cation.
Caption: Workflow for the characterization of this compound.
Protocol 1: Melting Point Determination
-
Objective: To determine the melting range of the solid, which serves as a crucial indicator of purity. Pure crystalline compounds exhibit a sharp melting point (range < 1°C), whereas impurities typically depress and broaden the melting range. [4]* Methodology:
-
Sample Preparation: Finely crush a small amount (2-3 mg) of the dry crystalline this compound on a watch glass.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (1-2 mm height) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20°C below the expected melting point (47°C).
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.
-
-
-
Causality: A slow heating rate near the melting point is essential for accuracy. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.
Protocol 2: Spectroscopic Analysis
-
Objective: To confirm the chemical structure and identity of the compound.
-
Methodology - Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (Thin Solid Film): Dissolve a few milligrams of the solid in a minimal amount of a volatile solvent (e.g., dichloromethane) in a small vial. [5]Place one drop of this solution onto the surface of a salt (NaCl or KBr) plate and allow the solvent to fully evaporate, leaving a thin film of the compound. [5] 2. Background Scan: Place the clean, empty salt plate in the spectrometer and run a background scan. This is critical to subtract the absorbance from atmospheric CO₂ and H₂O, as well as the plate itself.
-
Sample Scan: Place the sample-coated plate in the spectrometer and acquire the spectrum.
-
-
Causality: The thin film method is chosen for its simplicity and avoidance of interfering peaks from mulling agents like Nujol. [6]
-
Methodology - Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [7] 3. Analysis: Cap the tube, place it in the NMR spectrometer, and acquire the ¹H and ¹³C spectra.
-
-
Causality: A deuterated solvent is mandatory. It is invisible in the ¹H NMR spectrum (except for a small residual peak) and provides the deuterium signal required for the instrument's field-frequency lock. Filtering removes any particulate matter that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.
-
Methodology - UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a stock solution of known concentration by accurately weighing a small amount of the compound and dissolving it in a UV-transparent solvent (e.g., ethanol or cyclohexane). Prepare a series of dilutions from this stock solution.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").
-
Sample Measurement: Rinse and fill the cuvette with the most dilute sample solution. Place it in the spectrophotometer and scan across a range (e.g., 200-500 nm) to find the wavelength of maximum absorbance (λmax).
-
Quantitative Analysis (Optional): Measure the absorbance of all prepared dilutions at the determined λmax. Plot absorbance vs. concentration to generate a calibration curve according to the Beer-Lambert law.
-
-
Causality: Quartz cuvettes are used because glass absorbs strongly in the UV region below ~340 nm. A blank measurement is essential to correct for any absorbance from the solvent and the cuvette itself, ensuring the measured absorbance is solely due to the analyte.
References
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(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. National Institutes of Health. Available from: [Link]
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Vázquez-Vuelvas, O. F., et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(2), 161-164. Available from: [Link]
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Vázquez-Vuelvas, O. F., et al. (2015). Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. ResearchGate. Available from: [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). National Institutes of Health. Available from: [Link]
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Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. (2024, June 26). RSC Advances. Available from: [Link]
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Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. Available from: [Link]
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1H-NMR spectra of (a)... ResearchGate. Available from: [Link]
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How To Run IR Spectroscopy? - Chemistry For Everyone. (2025, January 25). YouTube. Available from: [Link]
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NMR Sample Preparation. Available from: [Link]
-
Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015, August 24). JoVE. Available from: [Link]
-
Privileged Scaffold Chalcone: Synthesis, Characterization and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. National Institutes of Health. Available from: [Link]
-
INFRARED SPECTROSCOPY (IR). Available from: [Link]
-
Carrying out a melting point determination. (2016, June 7). YouTube. Available from: [Link]
-
NMR Sample Preparation. Iowa State University. Available from: [Link]
-
UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Available from: [Link]
-
The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available from: [Link]
-
4-(2-Furanyl)-3-buten-2-one. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
UV-vis spectra of 2, 3 and 4 in THF. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (E)-3-furan-2-yl-1-phenylprop-2-en-1-one [stenutz.eu]
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- 4. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A three-step pathway from (2-aminophenyl)chalcones to novel styrylquinoline–chalcone hybrids: synthesis and spectroscopic and structural characterization of three examples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
1H NMR and 13C NMR analysis of 3-(2-Furyl)acrylophenone
Application Note: Structural Elucidation and Quality Control of 3-(2-Furyl)acrylophenone via High-Resolution NMR
Executive Summary
This guide details the nuclear magnetic resonance (NMR) analysis of This compound (also known as (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one). This compound represents a critical scaffold in medicinal chemistry, belonging to the chalcone family, known for anti-inflammatory, anticancer, and antibacterial properties.
The furan-chalcone structure presents unique spectroscopic challenges, specifically the overlap of vinylic protons with aromatic signals and the distinct coupling patterns of the heteroaromatic furan ring. This protocol provides a self-validating workflow for unambiguous assignment, utilizing scalar coupling constants (
Chemical Context & Synthesis Overview
To understand the impurity profile often seen in NMR, one must understand the synthesis. This compound is typically synthesized via Claisen-Schmidt condensation of acetophenone and furfural in the presence of a base (NaOH).
-
Target Molecule: (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one[1]
-
Common Impurities:
-
Unreacted Acetophenone (Singlet methyl at
ppm). -
Unreacted Furfural (Aldehyde proton at
ppm). -
Aldol Intermediate (
-hydroxy ketone, if dehydration is incomplete). -
Cis (
) isomer (trace, often photo-induced).
-
Experimental Protocol
Sample Preparation
-
Solvent Selection: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-
Rationale:
provides excellent solubility for chalcones and prevents the exchange of labile protons (though none are present in the pure product, it aids in detecting moisture/impurity exchange).
-
-
Concentration:
-
1H NMR:
of sample in solvent. -
13C NMR:
of sample (to ensure adequate S/N ratio for quaternary carbons).
-
-
Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 400/500 MHz Instrument)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 12-15 ppm (offset 6 ppm) | 220-240 ppm (offset 100 ppm) |
| Relaxation Delay (D1) | 1.0 - 2.0 sec | 2.0 - 4.0 sec (Crucial for C=O integration) |
| Scans (NS) | 16 - 64 | 512 - 1024 |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Data Analysis & Interpretation
1H NMR Assignment Strategy
The 1H NMR spectrum is characterized by three distinct regions: the furan ring (heteroaromatic), the vinyl linker (
Diagnostic Signals:
-
Vinylic Protons (The "Chalcone" Signature):
-
Look for two doublets with a large coupling constant (
). -
H-
(closer to furan): Typically more deshielded ( ppm) due to resonance with the carbonyl and the furan ring. -
H-
(closer to carbonyl): Upfield relative to H- ( ppm), often overlapping with phenyl protons. -
Validation:
confirms the (E)-trans geometry. would indicate the (Z)-cis isomer.
-
-
Furan Protons:
-
H-5' (Furan): Doublet (
ppm).[2][3] Most deshielded furan proton due to oxygen proximity.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
H-3' (Furan): Doublet (
ppm). -
H-4' (Furan): Doublet of doublets (dd) or multiplet (
ppm). This is the most shielded aromatic signal.
-
-
Phenyl Protons:
Table 1: 1H NMR Chemical Shift Data (
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-2, 6 (Ph) | Multiplet (m) | - | Ortho to C=O (Anisotropic deshielding) | |
| H- | Doublet (d) | Vinyl proton, | ||
| H-5' (Fur) | Doublet (d) | |||
| H-3,4,5 (Ph) | Multiplet (m) | - | Meta/Para protons (overlap with H- | |
| H- | Doublet (d) | Vinyl proton, | ||
| H-3' (Fur) | Doublet (d) | |||
| H-4' (Fur) | dd |
13C NMR Assignment Strategy
The Carbon-13 spectrum provides the backbone verification. The key is distinguishing the carbonyl carbon and the quaternary carbons of the furan and phenyl rings.
Table 2: 13C NMR Chemical Shift Data (
| Position | Shift ( | Carbon Type | Notes |
| C=O | Quaternary | Ketone carbonyl (most deshielded) | |
| C-2' (Fur) | Quaternary | Furan ipso carbon (attached to alkene) | |
| C-5' (Fur) | CH | Furan | |
| C-Ipso (Ph) | Quaternary | Phenyl ring attachment point | |
| C- | CH | Alkene | |
| C-Para (Ph) | CH | Para position of phenyl ring | |
| C-Ortho (Ph) | CH | High intensity signal (2 carbons) | |
| C-Meta (Ph) | CH | High intensity signal (2 carbons) | |
| C- | CH | Alkene | |
| C-3' (Fur) | CH | Furan | |
| C-4' (Fur) | CH | Furan |
Visualization: Analysis Workflows
Diagram 1: NMR Analysis Pipeline
This flowchart illustrates the logical process for confirming the structure, starting from the raw spectrum to final assignment.
Caption: Logical decision tree for the structural verification of this compound using 1H NMR markers.
Diagram 2: Structural Connectivity (HMBC/COSY)
A simplified representation of the key correlations observed in 2D NMR (COSY and HMBC) which validate the connectivity between the rings and the linker.
Caption: Key HMBC (Red) and COSY (Blue) correlations establishing the linkage between Phenyl, Enone, and Furan moieties.
Troubleshooting & Validation
-
Issue: Overlapping Signals.
-
Context: The H-
proton often overlaps with the phenyl meta/para protons around 7.4-7.5 ppm. -
Solution: Use HSQC (Heteronuclear Single Quantum Coherence) . The phenyl protons will correlate to carbons at
ppm, while the H- alkene proton will correlate to the carbon at ppm. This resolves the overlap instantly.
-
-
Issue: "Missing" Quaternary Carbons.
-
Context: The Carbonyl (190 ppm) and Furan C-2 (151 ppm) often have low intensity due to long relaxation times (
). -
Solution: Increase the Relaxation Delay (D1) to 3-5 seconds or increase the number of scans (NS).
-
References
-
PubChem. (2025).[4][5] (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one | C13H10O2.[4] National Library of Medicine.[4] [Link]
-
Talaq, M. A., et al. (2021).[6] New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-464. [Link]
-
Uğurlu, G. (2021). Conformational and Vibrational Analysis of Chalcone (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one by Density Functional Theory. Caucasian Journal of Science. [Link]
-
Royal Society of Chemistry. (2025). Supporting Information: Synthesis and NMR characterization of chalcones. RSC Advances. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one | C13H10O2 | CID 5705709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acrylophenone, 3-(2-furyl)- | C13H10O2 | CID 5354164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. basjsci.edu.iq [basjsci.edu.iq]
Application Notes and Protocols for 3-(2-Furyl)acrylophenone in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Date: February 4, 2026
Abstract
This document provides a comprehensive technical guide on the application of 3-(2-Furyl)acrylophenone, a chalcone derivative, in the field of organic photovoltaics (OPVs). It is designed to furnish researchers and professionals with detailed protocols for the synthesis, purification, and characterization of this compound, along with its integration into organic solar cell devices. The guide delves into the scientific rationale behind its use, drawing parallels with similar compounds, and offers insights into the expected performance and characterization of resulting photovoltaic devices. While specific performance data for the parent this compound in OPVs is emerging, this guide establishes a foundational understanding based on the well-documented properties of chalcones and furan-containing organic semiconductors.
Introduction: The Potential of Furan-Based Chalcones in Organic Photovoltaics
Organic photovoltaics (OPVs) represent a promising frontier in renewable energy, offering advantages such as low-cost fabrication, mechanical flexibility, and tunable material properties[1]. The heart of an OPV device is the photoactive layer, typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material[2]. The search for novel, efficient, and stable organic materials for these layers is a primary focus of current research.
This compound, a member of the chalcone family of compounds, presents an intriguing molecular architecture for OPV applications. Chalcones are α,β-unsaturated ketones that can be synthesized with relative ease through the Claisen-Schmidt condensation[3]. Their conjugated structure allows for delocalization of π-electrons, a key requirement for organic semiconductor materials. The incorporation of a furan ring, a five-membered aromatic heterocycle, is of particular interest. Furan-based polymers have demonstrated promising electronic properties, including favorable frontier molecular orbital levels and a high degree of aromaticity[4].
The structure of this compound, with its donor-π-acceptor (D-π-A) character, suggests its potential as either an electron donor or a non-fullerene acceptor (NFA) in OPV devices. The furan moiety can act as an electron-rich donor, while the acrylophenone system possesses electron-withdrawing characteristics. This inherent electronic asymmetry is a desirable feature for facilitating charge separation at the donor-acceptor interface within the solar cell.
This guide will provide detailed methodologies to explore the potential of this compound in OPV research, from its fundamental synthesis to the fabrication and characterization of photovoltaic devices.
Synthesis and Purification of this compound
The synthesis of this compound is most commonly achieved via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an aldehyde (furfural) with a ketone (acetophenone)[3][5]. The purity of the final compound is paramount for its application in organic electronics, as impurities can act as charge traps and significantly degrade device performance.
Synthesis Protocol: Claisen-Schmidt Condensation
This protocol outlines a standard laboratory-scale synthesis of this compound.
Materials:
-
Furfural (freshly distilled)
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Cool the flask in an ice bath and add an aqueous solution of sodium hydroxide (40% w/v) dropwise with vigorous stirring.
-
To this cooled solution, add freshly distilled furfural (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours, and then allow it to stir at room temperature for an additional 24 hours[6].
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 1 M HCl to neutralize the excess NaOH.
-
A yellow solid precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel, and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at a low temperature (e.g., 40 °C).
Causality of Experimental Choices:
-
Freshly distilled furfural: Furfural can oxidize upon storage, and impurities can lead to side reactions and a lower yield of the desired product.
-
Low temperature: The initial low temperature controls the rate of the condensation reaction and minimizes side reactions, such as the self-condensation of acetophenone.
-
Vigorous stirring: Ensures proper mixing of the reactants and catalyst, leading to a higher reaction rate and yield.
-
Neutralization: The addition of HCl quenches the reaction by neutralizing the NaOH catalyst and protonating the enolate intermediate.
Purification Protocol for High-Purity Material
For applications in organic electronics, the synthesized chalcone must be of high purity (>99.5%).
Materials:
-
Crude this compound
-
Ethanol or Methanol
-
Activated carbon
-
Hot plate with magnetic stirring
-
Erlenmeyer flask
-
Filter paper
Procedure:
-
Recrystallization:
-
Place the crude, dried this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon to adsorb colored impurities and heat the solution gently for a few minutes.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Repeat the recrystallization process until a product of desired purity is obtained.
-
-
Drying:
-
Dry the purified crystals under high vacuum for at least 24 hours to remove any residual solvent.
-
Self-Validating System:
-
The purity of the final product should be verified by multiple analytical techniques as described in the next section. The melting point of the purified compound should be sharp and consistent with literature values.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and relevant electronic properties of the synthesized material.
Structural and Purity Analysis
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure and assess purity. | The spectra should show the characteristic peaks for the furan, phenyl, and acrylophenone moieties, with chemical shifts and coupling constants consistent with the structure of this compound. The absence of impurity peaks is critical. |
| FT-IR Spectroscopy | To identify the functional groups present. | The spectrum should exhibit characteristic absorption bands for the C=O (carbonyl) group, C=C (alkene) bond, and the aromatic C-H and C=C bonds of the furan and phenyl rings. |
| Mass Spectrometry | To determine the molecular weight and confirm the molecular formula. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₁₃H₁₀O₂. |
| Elemental Analysis | To determine the elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, and Oxygen should be in close agreement with the calculated values. |
Photophysical and Electrochemical Properties
These properties are crucial for understanding the potential performance of the material in an OPV device.
| Technique | Parameter Determined | Significance in OPVs |
| UV-Visible Spectroscopy | Absorption spectrum, optical bandgap (Egopt) | Determines the wavelength range of light the material can absorb. A broad absorption spectrum is desirable for solar cells. |
| Photoluminescence Spectroscopy | Emission spectrum | Provides information about the radiative recombination of excitons. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | The energy levels of the donor and acceptor materials determine the open-circuit voltage (Voc) of the solar cell and the driving force for charge separation. |
Experimental Protocol for UV-Visible Spectroscopy:
-
Prepare a dilute solution of purified this compound in a suitable solvent (e.g., chloroform, dichloromethane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
The optical bandgap can be estimated from the onset of the absorption edge using the Tauc plot method.
Experimental Protocol for Cyclic Voltammetry:
-
Dissolve the purified compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Record the cyclic voltammogram and determine the onset oxidation and reduction potentials.
-
The HOMO and LUMO energy levels can be estimated from these potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Fabrication of Organic Photovoltaic Devices
This section provides a general protocol for fabricating a bulk heterojunction organic solar cell. This compound can be explored as either the electron donor or acceptor component in the active layer.
Device Architecture
A conventional device architecture is described below:
Glass/ITO/PEDOT:PSS/Active Layer/Ca/Al
-
Glass/ITO: Indium Tin Oxide coated glass serves as the transparent anode.
-
PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate acts as a hole transport layer (HTL).
-
Active Layer: A blend of the electron donor and electron acceptor (e.g., this compound blended with a fullerene derivative like PC₆₁BM or a non-fullerene acceptor).
-
Ca/Al: A low work function metal (Calcium) as the electron transport layer (ETL) and a more stable metal (Aluminum) as the cathode.
Fabrication Protocol
Materials and Equipment:
-
Patterned ITO-coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
This compound
-
Electron donor or acceptor material (e.g., PC₆₁BM)
-
High-purity organic solvents (e.g., chlorobenzene, chloroform)
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates.
-
Anneal the substrates on a hotplate (e.g., at 150 °C for 15 minutes) to remove residual water.
-
-
Active Layer Deposition:
-
Prepare a solution of the active layer blend (e.g., this compound:PC₆₁BM in a specific weight ratio) in a suitable organic solvent.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside a glovebox.
-
Anneal the film as required to optimize the morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of Calcium followed by a thicker layer of Aluminum through a shadow mask to define the device area.
-
Diagram of the OPV Fabrication Workflow:
Caption: Workflow for the fabrication of a bulk heterojunction organic solar cell.
Device Characterization and Performance Metrics
After fabrication, the performance of the OPV devices must be characterized under standard testing conditions.
Current-Voltage (J-V) Characteristics
The J-V curve is the most important characteristic of a solar cell.
Experimental Protocol:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum).
-
Measure the current density as a function of the applied voltage using a source measure unit.
-
From the J-V curve, extract the key performance parameters.
Key Performance Metrics:
| Parameter | Symbol | Description |
| Open-Circuit Voltage | Voc | The maximum voltage available from a solar cell, which occurs at zero current. |
| Short-Circuit Current Density | Jsc | The current density through the solar cell when the voltage across it is zero. |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. |
| Power Conversion Efficiency | PCE (η) | The ratio of the maximum power output of the solar cell to the incident light power. It is calculated as: η = (Voc × Jsc × FF) / Pin |
External Quantum Efficiency (EQE)
EQE measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy.
Experimental Protocol:
-
Use a monochromatic light source and a lock-in amplifier.
-
Measure the short-circuit current generated at different wavelengths of light.
-
The EQE spectrum provides insights into which parts of the solar spectrum are being effectively converted to electricity and can be used to confirm the Jsc value obtained from the J-V measurement.
Expected Performance and Causality
While specific, peer-reviewed data for OPV devices utilizing solely this compound is not yet widely available, we can infer potential performance based on related compounds. For instance, fluorinated chalcone derivatives have been used as sensitizers in dye-sensitized solar cells (DSSCs), a related photovoltaic technology, and have shown modest power conversion efficiencies[7]. The efficiency of these devices was found to be influenced by the electronegativity and intermolecular interactions of the chalcone derivatives[7].
It is anticipated that the performance of an OPV device incorporating this compound will be highly dependent on:
-
Energy Level Alignment: The HOMO and LUMO energy levels of this compound relative to its partner material in the active layer will be a critical determinant of the Voc and the efficiency of charge separation.
-
Morphology of the Active Layer: The nanoscale phase separation between the donor and acceptor domains is crucial for efficient exciton dissociation and charge transport. The processing conditions (solvent, annealing temperature, etc.) will need to be optimized to achieve a favorable morphology.
-
Charge Carrier Mobility: The ability of electrons and holes to move through the respective materials to the electrodes will influence the Jsc and FF.
Conclusion and Future Outlook
This compound presents a promising and synthetically accessible platform for the development of new materials for organic photovoltaics. Its inherent electronic structure and the known favorable properties of its constituent furan and chalcone moieties make it a compelling candidate for further investigation. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize, purify, and characterize this compound, and to fabricate and test its performance in organic solar cells.
Future work should focus on systematically evaluating the performance of this compound in combination with various donor and acceptor materials, and on exploring the potential of its derivatives with tailored electronic and physical properties to further enhance the efficiency and stability of organic photovoltaic devices.
References
-
Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Retrieved from [Link]
- Building an Organic Solar Cell: Fundamental Procedures for Device Fabric
-
Claisen–Schmidt condensation of furfural and acetophenone. Reaction... - ResearchGate. (n.d.). Retrieved from [Link]
- The Photovoltaic Performance of Sensitizers for Organic Solar Cells Containing Fluorinated Chalcones with Different Halogen Substituents. (2021). Molecules, 26(21), 6688.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2017). International Journal of ChemTech Research, 10(9), 839-845.
- Building an Organic Solar Cell: Fundamental Procedures for Device Fabric
-
Fabrication of Organic Bulk Heterojunction Solar Cells by Screenprinting - ResearchGate. (n.d.). Retrieved from [Link]
-
The Photovoltaic Performance of Sensitizers for Organic Solar Cells Containing Fluorinated Chalcones with Different Halogen Substituents - MDPI. (2021). Retrieved from [Link]
-
Organic photovoltaics: material synthesis and characterization, device engineering, device physics and upscaling | EMRS. (n.d.). Retrieved from [Link]
-
Surface photovoltage characterization of organic photovoltaic devices - AIP Publishing. (2013). Retrieved from [Link]
-
Organic Solar Cells Achieve Longevity and High Efficiency - Technology Networks. (2025). Retrieved from [Link]
- Critical Progress of Polymer Solar Cells with a Power Conversion Efficiency over 18%. (2021).
-
Nonfullerene Tandem Organic Solar Cells With High Performance of 14.11 - PubMed. (2018). Retrieved from [Link]
-
Sustainable Energy Conversion via Organic Photovoltaics: Material Selection and Evaluation - E3S Web of Conferences. (2023). Retrieved from [Link]
-
Furan-containing conjugated polymers for organic solar cells | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Enhanced power-conversion efficiency in polymer solar cells using an inverted device structure - 1-Material. (n.d.). Retrieved from [Link]
-
Solution-Processed Organic Solar Cells with Power Conversion Efficiencies of 2.5% using Benzothiadiazole/Imide-Based Acceptors - Stanford University. (2011). Retrieved from [Link]
-
Organic solar cells based on non-fullerene acceptors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells - Frontiers. (2024). Retrieved from [Link]
-
The Crystallinity Control of Polymer Donor Materials for High-Performance Organic Solar Cells - Frontiers. (2019). Retrieved from [Link]
- Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. (2024). Macromolecules.
-
CHAPTER 2: Bulk Heterojunction Organic Solar Cells: Working Principles and Power Conversion Efficiencies - Books. (n.d.). Retrieved from [Link]
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- 4. Thenoyl-functionalized polythiophenes with deep HOMO levels as polymer donors for organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Polymerization of 3-(2-Furyl)acrylophenone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Furan-Containing Poly(acrylophenones)
3-(2-Furyl)acrylophenone, a derivative of chalcone, stands at the intersection of renewable materials science and advanced polymer chemistry. The incorporation of the furan moiety, derivable from biomass, offers a sustainable alternative to traditional petroleum-based monomers.[1] The resulting polymers, poly(this compound)s, are of significant interest to the drug development community. The chalcone backbone is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] By transforming these bioactive molecules into polymeric structures, researchers can develop novel drug delivery systems, controlled-release formulations, and advanced biomaterials.
These polymers are characterized by a unique combination of a reactive α,β-unsaturated ketone system and the versatile furan ring. This structure allows for polymerization through several distinct mechanisms, offering a rich platform for tailoring material properties. This guide provides a comprehensive overview of the primary polymerization strategies for this compound derivatives, complete with detailed protocols, mechanistic insights, and characterization guidelines.
Part 1: Monomer Synthesis via Claisen-Schmidt Condensation
The synthesis of this compound derivatives is typically achieved through a Claisen-Schmidt condensation reaction. This robust and high-yielding reaction involves the base-catalyzed condensation of a substituted acetophenone with 2-furaldehyde.
Protocol 1: Synthesis of this compound
Materials:
-
Acetophenone
-
2-Furaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Glacial acetic acid
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (e.g., 0.1 mol) and 2-furaldehyde (e.g., 0.1 mol) in ethanol (100 mL).
-
In a separate beaker, prepare a 10% (w/v) aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature. The addition should take approximately 30 minutes.
-
A color change to yellow or orange and the formation of a precipitate indicate the progress of the reaction.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid to a pH of ~6-7.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystalline this compound.
-
Dry the purified product in a vacuum oven at 40-50 °C.
Characterization:
-
FT-IR (cm⁻¹): ~1650-1670 (C=O stretching of α,β-unsaturated ketone), ~1580-1600 (C=C stretching), ~3100 (C-H stretching of furan ring).
-
¹H-NMR (CDCl₃, δ ppm): Signals corresponding to the phenyl, furan, and vinyl protons.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized monomer.
Part 2: Polymerization Methodologies
The vinyl group of this compound allows for polymerization through various chain-growth mechanisms. The choice of method will significantly impact the polymer's molecular weight, architecture, and properties.
Radical Polymerization
Radical polymerization is a versatile method for polymerizing vinyl monomers.[4][5] For vinyl ketones, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) are particularly effective in producing well-defined polymers with low polydispersity.[6][7][8][9]
Rationale for Experimental Choices:
-
Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a convenient rate at moderate temperatures (60-80 °C), providing a steady source of radicals.
-
RAFT Agent: A trithiocarbonate-based RAFT agent is chosen for its effectiveness in controlling the polymerization of vinyl ketones.[6]
-
Solvent (1,4-Dioxane): A non-reactive solvent that solubilizes both the monomer and the resulting polymer is essential for solution polymerization.[10]
Materials:
-
This compound (monomer)
-
(S)-1-dodecyl-(S')-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer, RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be 100:1:0.2.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Immerse the sealed flask in a preheated oil bath at 70-75 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration or centrifugation, redissolve in a small amount of a suitable solvent (e.g., THF or chloroform), and re-precipitate into cold methanol to remove unreacted monomer and initiator fragments.
-
Dry the purified poly(this compound) in a vacuum oven at 50-60 °C to a constant weight.
Anionic Polymerization
Anionic polymerization of α,β-unsaturated carbonyl compounds can produce polymers with well-defined structures, but it is highly sensitive to impurities and side reactions.[11][12][13] The electrophilic nature of the carbonyl group can lead to side reactions with the anionic initiator or the propagating chain end. Therefore, stringent anhydrous and anaerobic conditions are crucial.
Rationale for Experimental Choices:
-
Initiator (n-Butyllithium): A strong nucleophilic initiator capable of attacking the vinyl group of the monomer.
-
Solvent (THF): Anhydrous tetrahydrofuran is a polar aprotic solvent that can solvate the ions involved in the polymerization.
-
Low Temperature (-78 °C): Essential to minimize side reactions, such as nucleophilic attack on the carbonyl group.
Materials:
-
This compound (monomer, rigorously purified and dried)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Anhydrous methanol (terminating agent)
Procedure:
-
Set up a flame-dried Schlenk flask under a high-purity inert atmosphere (argon or nitrogen).
-
Transfer anhydrous THF into the flask via cannula.
-
Dissolve the purified this compound monomer in the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe to the stirred monomer solution. The appearance of a persistent color may indicate the formation of the propagating anion.
-
Allow the polymerization to proceed at -78 °C for a specified time (e.g., 1-4 hours).
-
Terminate the polymerization by adding a few drops of anhydrous methanol to protonate the living carbanions.
-
Allow the solution to warm to room temperature.
-
Precipitate the polymer in a non-solvent such as cold methanol or water.
-
Collect and purify the polymer as described in the radical polymerization protocol.
Photochemical [2+2] Cycloaddition Polymerization
Chalcone derivatives can undergo a [2+2] cycloaddition reaction upon exposure to UV light, where the double bonds of two monomer units react to form a cyclobutane ring.[14][15] This can lead to the formation of a polymer where the monomer units are linked by cyclobutane rings in the polymer backbone. In this case, the chalcone monomer can act as both the monomer and the photosensitizer.[15]
Rationale for Experimental Choices:
-
UV Irradiation: Provides the energy to excite the chalcone chromophore and initiate the cycloaddition reaction. A wavelength corresponding to the absorption maximum of the monomer should be used.
-
Concentrated Solution or Film: Higher concentrations favor the intermolecular cycloaddition required for polymerization.
Materials:
-
This compound (monomer)
-
A suitable solvent (e.g., chloroform or THF)
-
Quartz reaction vessel or thin film casting substrate
Procedure:
-
Prepare a concentrated solution of the this compound monomer in a UV-transparent solvent within a quartz reaction vessel. Alternatively, cast a thin film of the monomer onto a quartz or other UV-transparent substrate.
-
Deoxygenate the solution or film by purging with an inert gas, as oxygen can quench the excited state of the chromophore.
-
Irradiate the sample with a UV lamp (e.g., a medium-pressure mercury lamp) at a wavelength close to the monomer's absorption maximum (typically in the range of 300-365 nm).
-
Monitor the progress of the polymerization by observing changes in the UV-Vis spectrum (disappearance of the chalcone absorption band) or by periodically taking samples for analysis (e.g., GPC).
-
After the desired irradiation time, dissolve the resulting polymer (if in a film) in a suitable solvent.
-
Precipitate and purify the polymer as described in the previous protocols.
Part 3: Polymer Characterization
Thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and thermal properties.
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Purpose | Expected Observations for Poly(this compound) |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[16][17] | Varies with polymerization method. RAFT should yield a low PDI (<1.3). Anionic polymerization can also yield a low PDI. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm) if the polymer is semi-crystalline.[18][19][20] | A distinct glass transition temperature is expected. The value will depend on the polymer's molecular weight and backbone rigidity. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer by measuring its decomposition temperature.[18][19][20] | Furan-containing polymers generally exhibit good thermal stability. A decomposition onset temperature can be determined. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the polymerization by observing the disappearance of vinyl C=C stretching bands and the retention of other functional groups. | Disappearance or significant reduction of the vinyl C=C stretching peak (~1580-1600 cm⁻¹). Retention of the carbonyl (C=O) and furan ring signals. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed chemical structure of the polymer repeating unit. | Broadening of proton and carbon signals compared to the monomer. Disappearance of vinyl proton signals and appearance of new signals corresponding to the polymer backbone. |
Part 4: Data Visualization and Workflow Diagrams
Monomer Synthesis Workflow
Caption: Claisen-Schmidt condensation workflow for monomer synthesis.
General Polymerization Workflow
Caption: General workflow for the polymerization and purification process.
Polymerization Mechanisms Overview
Caption: Overview of different polymerization mechanisms.
Conclusion and Future Outlook
The polymerization of this compound derivatives presents a versatile platform for the development of novel, bio-based polymers with significant potential in drug development and materials science. The protocols outlined in this guide provide robust starting points for the synthesis and characterization of these promising materials. Further research should focus on the fine-tuning of polymerization conditions to control polymer tacticity and architecture, which will, in turn, influence their biological activity and material properties. The exploration of copolymers of this compound with other functional monomers could also lead to materials with tailored drug release profiles and enhanced therapeutic efficacy.
References
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Polymer and Biomaterials Chemistry Laboratories. (n.d.). Vinyl Polymer Synthesis. University of Birmingham. Retrieved from [Link]
-
Ivanov, A. O., et al. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Polymers, 15(14), 3020. [Link]
-
Al-Ostoot, F. H., et al. (2023). New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. Pharmaceuticals, 16(10), 1435. [Link]
-
Sharma, R., et al. (2012). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]
-
Xiao, P., et al. (2014). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. Polymer Chemistry, 5(2), 228-234. [Link]
-
ResearchGate. (n.d.). Chalcone-based monomers C1-C8 and the polymerization mechanism by mean of a [2+2] cycloaddition reaction. Retrieved from [Link]
-
Boday, D. J., et al. (2008). Well-Defined Vinyl Ketone-Based Polymers by Reversible Addition−Fragmentation Chain Transfer Polymerization. Macromolecules, 41(18), 6673–6677. [Link]
-
Lalevée, J., et al. (2021). Recent Advances in bis-Chalcone-Based Photoinitiators of Polymerization: From Mechanistic Investigations to Applications. Polymers, 13(24), 4434. [Link]
-
Tehfe, M.-A., et al. (2014). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. Polymer Chemistry, 5, 382-390. [Link]
-
Corrigan, N., et al. (2017). Controlled radical polymerization of vinyl ketones using visible light. Chemical Communications, 53(40), 5552-5555. [Link]
- Google Patents. (1985). EP0156785A1 - 2-(Aminoalkyl)-acrylophenones, their preparation and their use.
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ResearchGate. (n.d.). Characterization of acrylic coatings containing poly(diethylammonium 3-thiopheneacetate) polyelectrolyte and nano-SiO2. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal analysis of the 3,4-BHMF-based polymers. A) DSC analysis and B) TGA analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Triple-detector GPC characterization and processing behavior of long-chain-branched polyethylene prepared by solution polymerization with constrained geometry catalyst. Retrieved from [Link]
-
Corrigan, N., et al. (2017). Controlled radical polymerization of vinyl ketones using visible light. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Scope of acetophenone derivatives. Conditions as described in Table 1. Retrieved from [Link]
-
Czajka, R., et al. (2020). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Polymers, 12(8), 1735. [Link]
-
Li, Y., et al. (2022). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Frontiers in Pharmacology, 13, 949258. [Link]
-
NPTEL IIT Bombay. (2020, September 4). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction [Video]. YouTube. [Link]
-
DSpace@MIT. (n.d.). Functional Polymer Materials: From Iptycenes to Ring-Opening Polymerizations. Retrieved from [Link]
-
Gual-Acedo, J., et al. (2021). [2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation. Journal of Materials Chemistry A, 9(4), 2269-2276. [Link]
-
Sweety, et al. (2012). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences, 74(4), 321–326. [Link]
-
Science Publications. (2018). Synthesis and Characterization of Bio-based Polyurethane Polymers. Retrieved from [Link]
-
Huang, T.-L., & Chen, Y.-C. (2020). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Polymers, 12(11), 2536. [Link]
-
Jedr, Z., et al. (2004). Anionic Ring-Opening Polymerization of β-Alkoxymethyl-Substituted β-Lactones. Biomacromolecules, 5(5), 1629–1636. [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of poly [N-acryloyl-(D/L), (+/−)-phenylalanine-co-(D/L), (−/+)N-methacryloyloxyethyl-N′-2-hydroxybutyl(urea)] copolymers. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 5: DSC and TGA of Elastomers. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Molecules, 28(23), 7793. [Link]
-
Taylor & Francis. (n.d.). Solution polymerization – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]
-
Bushmelev, A. S., et al. (2020). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers, 12(1), 183. [Link]
-
PerkinElmer. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA [Video]. YouTube. [Link]
-
Chemistry For Everyone. (2023, September 2). What Is The Mechanism Of Anionic Addition Polymerization? [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Solution polymerization. Retrieved from [Link]
-
Al-Oqla, F. M., et al. (2021). Synthesis and Characterization of Hybrid Fiber-Reinforced Polymer by Adding Ceramic Nanoparticles for Aeronautical Structural Applications. Polymers, 13(23), 4124. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
-
Adamus, G., et al. (2021). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. International Journal of Molecular Sciences, 22(24), 13353. [Link]
-
Chemistry For Everyone. (2024, April 16). Polymer Chemistry: Understanding Anionic Polymerization [Video]. YouTube. [Link]
-
G. B. M. R., et al. (2016). Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation. Macromolecular Rapid Communications, 37(13), 1069–1073. [Link]
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High-Yield Synthesis of 3-(2-Furyl)acrylophenone: Advanced Protocols for Claisen-Schmidt Condensation
Topic: High-yield synthesis of 3-(2-Furyl)acrylophenone Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract & Strategic Overview
This compound (CAS: 717-21-5), also known as furfurylideneacetophenone, is a critical chalcone derivative utilized as a pharmacophore in medicinal chemistry and a building block in organic photovoltaics. Its synthesis relies on the Claisen-Schmidt condensation between furfural (2-furaldehyde) and acetophenone.
While theoretically simple, the reaction is prone to side reactions—specifically the Cannizzaro reaction of furfural and the polymerization of the furan ring under harsh basic conditions. This guide presents two optimized protocols:
-
Protocol A (Solution-Phase): A robust, scalable method using thermodynamic control to ensure high purity.
-
Protocol B (Solvent-Free Mechanochemistry): A "green" high-yield technique (>95%) that minimizes waste and reaction time, ideal for rapid library synthesis.
Reaction Mechanism & Chemical Logic
The synthesis proceeds via a base-catalyzed crossed aldol condensation followed by dehydration. Understanding the mechanism is vital for troubleshooting low yields.
Mechanistic Pathway
-
Enolization: The base (hydroxide) abstracts an
-proton from acetophenone, generating a resonance-stabilized enolate. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of furfural. Critical Note: Furfural lacks
-protons, preventing self-condensation, but it degrades easily if the enolate concentration is too low or temperature is too high. -
Aldol Formation: Formation of the
-hydroxy ketone intermediate. -
Dehydration (E1cB): Elimination of water to form the
-unsaturated ketone (the chalcone). This step is irreversible and drives the equilibrium forward.
Visualization: Reaction Pathway
Figure 1: Step-wise mechanism of the Claisen-Schmidt condensation targeting this compound.
Experimental Protocols
Pre-Reaction Checklist
-
Furfural Purity: Furfural oxidizes to furoic acid upon air exposure (turning dark brown). Mandatory: Distill furfural immediately before use or use a fresh bottle stored under inert gas.
-
Stoichiometry: A 1:1 molar ratio is standard. A slight excess of acetophenone (1.05 eq) can suppress Cannizzaro side-reactions of furfural.
Protocol A: Standard Solution-Phase Synthesis (Scalable)
Best for: Gram-to-multigram scale synthesis where temperature control is critical.
Reagents:
-
Acetophenone (10 mmol, 1.20 g)
-
Furfural (10 mmol, 0.96 g)
-
Sodium Hydroxide (NaOH) (40% aq. solution or pellets dissolved in min. water)
-
Ethanol (95%) (15 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve Acetophenone (1.20 g) and Furfural (0.96 g) in Ethanol (15 mL) in a 50 mL round-bottom flask.
-
Catalysis: Add NaOH solution (5 mL of 10% NaOH or 2-3 pellets dissolved in 1 mL water) dropwise while stirring.
-
Observation: The solution will darken (yellow to orange/brown) as the reaction initiates.
-
-
Reaction: Stir the mixture at room temperature (20–25°C) for 4–6 hours.
-
Note: Do not reflux unless the reaction stalls. High heat promotes furfural polymerization (tar formation).
-
-
Precipitation: The product often precipitates as a solid during stirring. If not, pour the reaction mixture into crushed ice (approx. 100 g) with vigorous stirring.
-
Workup: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (3 x 20 mL) until the filtrate is neutral (pH 7).
-
Purification: Recrystallize from hot ethanol.
-
Dissolve solid in minimum boiling ethanol.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter yellow needles.
-
Expected Yield: 75–85%
Protocol B: Solvent-Free Mechanochemical Synthesis (Green/High-Yield)
Best for: Rapid synthesis, maximum yield (>95%), and avoiding solvent waste.
Reagents:
-
Acetophenone (10 mmol)
-
Furfural (10 mmol)
-
Solid NaOH pellets (10-15 mmol)
Step-by-Step Procedure:
-
Combine: Place Acetophenone (1.20 g) and Furfural (0.96 g) in a clean porcelain mortar.
-
Catalyst Addition: Add solid NaOH pellets (0.4–0.6 g) directly to the liquid mixture.
-
Grinding: Grind the mixture vigorously with a pestle.
-
Phase Change: The mixture will initially be liquid, then become a sticky paste, and finally solidify into a yellow powder within 5–10 minutes.
-
Exotherm: The reaction is exothermic; the mortar may feel warm.
-
-
Completion: Allow the solid to stand for 5–10 minutes to ensure completion.
-
Workup: Add cold water (50 mL) to the mortar to dissolve the NaOH and any unreacted starting materials. Break up lumps with a spatula.
-
Filtration: Filter the solid, wash copiously with water, and dry.
-
Purification: Recrystallize from ethanol if necessary (often sufficiently pure for subsequent steps).
Expected Yield: 92–98%
Workflow Visualization
Figure 2: Decision matrix and workflow for solution-phase vs. mechanochemical synthesis.
Characterization & Quality Control
Verification of the product structure is essential. The presence of the trans-alkene linkage is a key structural feature.
Physicochemical Properties
| Property | Specification | Notes |
| Appearance | Yellow crystalline solid | Darkening indicates oxidation or polymer impurities. |
| Melting Point | 47–48 °C [1, 2] | Sharp range indicates high purity. |
| Solubility | Soluble in Ethanol, DCM, Ethyl Acetate | Insoluble in water. |
Spectroscopic Data
-
IR Spectroscopy (KBr):
-
(Carbonyl): ~1655 cm
(Lower than typical ketones due to conjugation). -
(Alkene): ~1600 cm
.
-
(Carbonyl): ~1655 cm
-
H NMR (CDCl
, 300/400 MHz):-
Olefinic Protons: Look for two doublets between
7.4 and 7.8 ppm. -
Coupling Constant (
): A coupling constant of confirms the (E)-trans geometry. -
Furan Ring: Distinct signals at
6.5 (dd), 6.7 (d), and 7.5 (d) ppm. -
Aromatic Ring: Multiplets at
7.4–8.0 ppm.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product failed to crystallize due to impurities or temperature. | Scratch the flask glass with a rod; seed with a pure crystal; cool to 0°C. |
| Low Yield / Dark Tar | Furfural degradation or Cannizzaro reaction. | Use freshly distilled furfural. Lower the temperature; reduce base concentration. |
| Product is Sticky | Incomplete removal of solvent or NaOH. | Wash thoroughly with cold water; dry in a vacuum desiccator over CaCl |
| Melting Point Depression | Presence of cis-isomer or water. | Recrystallize from ethanol.[1] Ensure thorough drying. |
References
-
Scholars Research Library. (2011). A solvent-free protocol for the green synthesis of heterocyclic chalcones. Retrieved from [Link]
-
PubChem. (n.d.).[2] Acrylophenone, 3-(2-furyl)- Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2014). Claisen–Schmidt condensation of furfural and acetophenone.[3][4][5] Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the Dual Anti-inflammatory and Anticancer Efficacy of 3-(2-Furyl)acrylophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Rationale
Chalcones, characterized by a core 1,3-diphenyl-2-propen-1-one scaffold, are a significant class of natural and synthetic compounds that serve as precursors for flavonoids.[1] Their deceptively simple structure belies a remarkable breadth of biological activities, with anti-inflammatory and anticancer properties being among the most extensively studied.[2][3] This guide focuses on a specific subclass: 3-(2-Furyl)acrylophenone derivatives. These compounds feature a furan ring and a phenyl group connected by an α,β-unsaturated carbonyl system, a structural motif that is key to their biological function.[4][5]
The rationale for investigating these molecules stems from the intricate and well-established link between chronic inflammation and the onset and progression of cancer.[3] Inflammatory microenvironments can promote cell proliferation, survival, and metastasis.[6] Therefore, compounds that possess dual functionality—the ability to suppress inflammatory signaling and concurrently induce cancer cell death—represent a highly promising strategy for therapeutic development. This document provides a detailed overview of the mechanistic basis for the activity of this compound derivatives and presents robust, field-proven protocols for their evaluation.
Synthetic Strategy: The Claisen-Schmidt Condensation
The generation of a library of this compound derivatives is most commonly and efficiently achieved through the Claisen-Schmidt condensation.[4] This base-catalyzed reaction involves the condensation of furfural (furan-2-carbaldehyde) with a substituted acetophenone. The choice of substituents on the acetophenone ring is a critical variable, allowing for the systematic modification of the molecule's electronic and steric properties to optimize biological activity.
Causality Behind the Method: The Claisen-Schmidt reaction is favored due to its operational simplicity, high yields, and the wide availability of diverse starting materials. This enables the rapid synthesis of a broad range of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Caption: Generalized Claisen-Schmidt condensation workflow.
Core Mechanism I: Attenuation of Pro-inflammatory Signaling
A primary mechanism underlying the anti-inflammatory effects of these derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[6][8]
Mechanistic Breakdown:
-
Resting State: In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through binding to inhibitor of κB (IκB) proteins.[9]
-
Activation: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκB.
-
Translocation: Phosphorylated IκB is targeted for ubiquitination and subsequent proteasomal degradation. This unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus.[10]
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
This compound derivatives are hypothesized to intervene in this pathway, likely by inhibiting IKK activity or preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Caption: Inhibition of the NF-κB signaling pathway.
Core Mechanism II: Induction of Cancer Cell Apoptosis
The anticancer activity of this compound derivatives is largely attributed to their ability to induce apoptosis, or programmed cell death, a critical process for eliminating damaged or malignant cells.[2][11] This is achieved through the modulation of two primary, interconnected pathways.[12]
-
The Extrinsic Pathway: Activated by external signals through death receptors (e.g., Fas, TRAIL) on the cell surface. This leads to the formation of the death-inducing signaling complex (DISC) and subsequent activation of initiator caspase-8.
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members (like Bax and Bak) promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Anti-apoptotic members (like Bcl-2 and Bcl-xL) prevent this. Cytochrome c release facilitates the formation of the apoptosome and activates initiator caspase-9.
Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[13] These chalcone derivatives often act by downregulating anti-apoptotic proteins (Bcl-2) and/or upregulating pro-apoptotic proteins (Bax), thereby tipping the balance in favor of cell death.
Caption: Induction of apoptosis via intrinsic and extrinsic pathways.
Experimental Protocols and Methodologies
The following protocols are designed as self-validating systems, providing clear, actionable steps for the assessment of this compound derivatives.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[14] Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Principle: This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with LPS.[16] NO concentration in the cell culture supernatant is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the this compound derivatives.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for an additional 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop.
-
Data Acquisition: Measure the absorbance at 540 nm. A sodium nitrite solution should be used to generate a standard curve.
-
Analysis: Calculate the nitrite concentration from the standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis of structure-activity relationships.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | R-Group Modification | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
|---|---|---|---|---|
| FAP-01 | H | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 2.1 |
| FAP-02 | 4-OCH₃ | 8.7 ± 0.9 | 12.1 ± 1.1 | 10.4 ± 1.3 |
| FAP-03 | 4-Cl | 5.4 ± 0.6 | 7.8 ± 0.9 | 6.1 ± 0.7 |
| FAP-04 | 4-NO₂ | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.9 ± 0.3 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
(Data are representative and for illustrative purposes only)
Table 2: Anti-inflammatory Activity of this compound Derivatives | Compound ID | NO Inhibition (%) @ 10 µM | Cell Viability (%) @ 10 µM | | :---------- | :------------------------ | :------------------------- | | FAP-01 | 45.3 ± 4.1 | 98.2 ± 3.5 | | FAP-02 | 68.9 ± 5.5 | 96.5 ± 4.1 | | FAP-03 | 75.1 ± 6.2 | 95.8 ± 3.9 | | FAP-04 | 82.4 ± 7.1 | 92.3 ± 5.0 | | Dexamethasone | (Positive Control) | 91.5 ± 8.3 | 99.1 ± 2.8 | (Data are representative and for illustrative purposes only)
Interpretation: The data presented in these tables allow researchers to identify lead compounds. For example, in the hypothetical data above, derivative FAP-04 shows the most potent anticancer activity across all cell lines and the highest level of nitric oxide inhibition, without significant cytotoxicity at the tested concentration. This suggests that electron-withdrawing groups (like -NO₂) may enhance the dual activity of this scaffold, providing a clear direction for further optimization.
References
- Smolecule. (2023, August 15). Buy this compound | 717-21-5.
- ProQuest. Chalcone Derivatives: Role in Anticancer Therapy.
- PubMed. The Antinociceptive and Antiinflammatory Properties of 3-furan-2-yl-N-p-tolyl-acrylamide, a Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors in Mice.
- MDPI. (2022, March 22). A Dual Anti-Inflammatory and Anti-Proliferative 3-Styrylchromone Derivative Synergistically Enhances the Anti-Cancer Effects of DNA-Damaging Agents on Colon Cancer Cells by Targeting HMGB1-RAGE-ERK1/2 Signaling.
- MDPI. Chalcones and Gastrointestinal Cancers: Experimental Evidence.
- PMC - NIH. NF‐κB signaling in inflammation and cancer.
- PubMed. Apoptosis pathways in cancer and cancer therapy.
- PubMed. Bioassays for anticancer activities.
- PubMed Central. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones.
- NIH. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- JCI. (2024, July 15). Targeting apoptotic pathways for cancer therapy.
- ResearchGate. (PDF) Guideline for anticancer assays in cells.
- Encyclopedia MDPI. (2022, October 14). Anticancer Mechanisms of Natural and Synthetic Chalcones.
- Apoptosis in cancer: Key molecular signaling pathways and therapy targets.
- PubMed. (2025, June 25). NF-κB in inflammation and cancer.
- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9).
- Dove Medical Press. effects of chalcone derivatives on players of the immune system.
- Abcam. Apoptosis and cancer signaling pathway.
- AACR Journals. NF-κB in Cancer: A Matter of Life and Death.
- JoVE. (2023, April 30). Video: NF-kB-dependent Signaling Pathway.
Sources
- 1. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 717-21-5 [smolecule.com]
- 5. Acrylophenone, 3-(2-furyl)- | C13H10O2 | CID 5354164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 12. actaorthop.org [actaorthop.org]
- 13. Apoptosis pathways in cancer and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of crude 3-(2-Furyl)acrylophenone
Technical Support Center: Purification of 3-(2-Furyl)acrylophenone
Case ID: FUR-CHAL-001 Status: Open Assigned Specialist: Senior Application Scientist
Initial Assessment & Diagnostics (Triage)
Before initiating any purification protocol, you must characterize the state of your crude material. The Claisen-Schmidt condensation between furfural and acetophenone often yields a crude product contaminated with unreacted furfural (which polymerizes to dark resins) and acetophenone.
Q: My crude product is a dark brown/black tar. Is the reaction a failure? A: Not necessarily. This is a common issue with furan-based syntheses. Furfural is highly sensitive to oxidation and polymerization under basic conditions, forming dark "humins" or resins.
-
Diagnostic Step: Perform a Thin Layer Chromatography (TLC) analysis.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 or 9:1).
-
Visualization: UV light (254 nm).
-
Target: Look for a distinct spot with an
around 0.3–0.5 (depending on exact solvent ratio). Unreacted acetophenone will be higher; furfural polymers usually remain at the baseline.
-
Q: The solid has a low melting point and feels "sticky." A: this compound has a relatively low melting point (approx. 47–50°C) [1]. Sticky texture indicates the presence of solvent residues or unreacted acetophenone (a liquid), which depresses the melting point further.
Primary Purification: Recrystallization Protocol
Recrystallization is the preferred method for this chalcone derivative. It is scalable and avoids the decomposition risks associated with silica gel.
Recommended Solvent System: Ethanol (95%) or Methanol.
Step-by-Step Protocol
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling 95% Ethanol required to dissolve the solid.
-
Note: If a dark oily residue remains insoluble in boiling ethanol, decant the hot clear solution into a clean flask and discard the oily residue (likely polymer).
-
-
Decolorization (Optional but Recommended): If the solution is dark brown, add activated charcoal (1–2% w/w). Boil for 2 minutes, then filter hot through a pre-warmed funnel/Celite pad to remove the charcoal.
-
Crystallization: Allow the filtrate to cool to room temperature slowly . Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.
-
Harvesting: Once crystals form, cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield. Filter via vacuum filtration.[1][2][3][4]
-
Washing: Wash the filter cake with a small volume of ice-cold ethanol.
-
Drying: Dry under vacuum at room temperature. Do not use high heat due to the low melting point.
Troubleshooting Guide (FAQ)
Q: The product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing. How do I fix this? A: This occurs because the compound's melting point is close to the temperature at which it saturates the solvent, or the solution is too concentrated.
-
Remedy 1 (Re-heating): Re-heat the mixture until the oil dissolves. Add a small amount of extra solvent (5–10% volume).[3] Cool very slowly.
-
Remedy 2 (Seeding): Add a "seed crystal" of pure product (if available) to the oil/solvent mixture at room temperature and scratch the inner wall of the flask with a glass rod.
-
Remedy 3 (Trituration): If the oil solidifies upon cooling but remains amorphous, decant the solvent and triturate (grind) the solid with a small amount of cold hexane or pentane to induce crystallization.
Q: The crystals are still yellow/brown after recrystallization. Is this normal? A: Pure this compound should be pale yellow. Deep brown indicates oxidation products.
-
Solution: Repeat the recrystallization using activated charcoal. Ensure the ethanol is not acidic; trace acids promote furan degradation.
Q: Can I use water as a co-solvent? A: Yes. If the compound is too soluble in pure ethanol, dissolve it in hot ethanol and add hot water dropwise until persistent turbidity (cloudiness) appears. Then add one drop of ethanol to clear it and let it cool.
Secondary Purification: Column Chromatography
WARNING: Furan rings are acid-sensitive. Standard silica gel is slightly acidic (pH ~5–6) and can cause the furan moiety to decompose or rearrange during slow elutions.
Q: When should I use chromatography? A: Only if recrystallization fails to remove specific impurities (e.g., side products with similar solubility profiles) or if you need to separate isomers.
Optimized Protocol for Furan Chalcones:
-
Stationary Phase Preparation: Slurry the silica gel in the mobile phase containing 1% Triethylamine (Et
N). This neutralizes the silica acidity. -
Mobile Phase: Gradient elution starting with 100% Hexane
90:10 Hexane:Ethyl Acetate. -
Loading: Load the sample as a concentrated solution or dry-load on Celite. Do not leave the compound on the column for extended periods (e.g., overnight).
Workflow Visualizations
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the appropriate purification pathway based on crude material state.
Figure 2: Recrystallization Control Loop
Caption: Step-by-step logic for the recrystallization process, including interventions for common failure modes.
Stability & Storage Data
| Parameter | Specification | Notes |
| Melting Point | 47–50°C [1] | Sharp range indicates high purity. Broad range (<40°C) implies solvent trapped. |
| Light Sensitivity | High | Furan ring is susceptible to photo-oxidation. Store in amber vials. |
| Air Sensitivity | Moderate | Long-term exposure to air can darken the solid. Store under inert gas (N |
| Recommended Storage | 2–8°C | Keep cold to prevent slow polymerization or softening. |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem.[5][6] (n.d.). This compound.[6][7][8] National Library of Medicine. Retrieved February 4, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Acrylophenone - Wikipedia [en.wikipedia.org]
- 6. Acrylophenone, 3-(2-furyl)- | C13H10O2 | CID 5354164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 717-21-5 [smolecule.com]
- 8. This compound | 717-21-5 [amp.chemicalbook.com]
Technical Support Center: Recrystallization Methods for 3-(2-Furyl)acrylophenone
Welcome to the technical support center for the purification of 3-(2-Furyl)acrylophenone. This guide is designed for researchers, scientists, and drug development professionals who are working with this chalcone and require robust methods for its purification by recrystallization. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to overcome common challenges encountered during the crystallization process.
Introduction: The Importance of Purity
This compound, a member of the chalcone family, is a valuable building block in medicinal chemistry and materials science.[1] The purity of this compound is paramount, as impurities can significantly affect the outcomes of subsequent reactions, biological assays, or the performance of materials. Recrystallization is a powerful technique for purifying solid organic compounds, and this guide provides a comprehensive resource for achieving high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Ethanol, particularly 95% ethanol, is the most commonly cited and effective solvent for recrystallizing many chalcones, including furan-containing analogues.[2][3] It offers a good solubility profile, dissolving this compound when hot while allowing for good crystal recovery upon cooling. A study on a similar chalcone, (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, successfully used ethanol for recrystallization to obtain a colorless crystalline solid.[4]
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is approximately 47°C.[5][6] A sharp melting point within a narrow range (e.g., 46-47°C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q3: My compound has formed an oil instead of crystals. What does this mean and what should I do?
A3: This phenomenon, known as "oiling out," occurs when the solid melts in the solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] Given the low melting point of this compound (around 47°C), this is a significant risk, especially when using solvents with high boiling points. To resolve this, you can add more solvent to reduce saturation and ensure the dissolution temperature does not significantly exceed the melting point.[7][8]
Q4: I have a low yield of crystals. How can I improve it?
A4: Low yield is often a result of using too much solvent, which keeps a significant amount of the product dissolved even when cold.[3] To improve your yield, you can try to evaporate some of the solvent from the filtrate and cool it again to recover more crystals. Also, ensure the solution is saturated at the boiling point of the solvent before cooling.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Issue 1: The Compound "Oils Out" on Cooling
"Oiling out" is a common problem with low-melting-point compounds like this compound.
-
Causality: The low melting point of the chalcone (around 47°C) means that if the hot, saturated solution is still above this temperature as it becomes supersaturated, the compound will separate as a liquid (oil) rather than a solid.[7] This is particularly problematic with ethanol, which has a boiling point of 78°C.
-
Solutions:
-
Re-heat and Add More Solvent: If oiling occurs, reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool more slowly.[8]
-
Controlled Heating: When dissolving the crude product in ethanol, use a water bath to carefully control the temperature. Aim to keep the dissolution temperature just high enough to dissolve the compound, ideally not exceeding 50-55°C.[9]
-
Induce Crystallization: Once the solution has cooled slightly but is still clear, try scratching the inside of the flask with a glass rod at the surface of the liquid.[9] This creates nucleation sites and can encourage crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the cooling solution to provide a template for crystallization.[8]
-
Issue 2: No Crystals Form Upon Cooling
If the solution remains clear even after cooling in an ice bath, it is likely not sufficiently saturated.
-
Causality: Too much solvent was used during the dissolution step, and the concentration of the chalcone is too low to crystallize.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. A rotary evaporator is ideal for this. Then, allow the more concentrated solution to cool again.
-
Use a Mixed-Solvent System: If a single solvent is proving difficult, a mixed-solvent system can be effective.[10] For this chalcone, an ethanol/water system could work. Dissolve the compound in a minimum amount of hot ethanol (the "good" solvent) and then add warm water (the "poor" solvent) dropwise until the solution just begins to turn cloudy (turbid). Add a drop or two of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
Issue 3: Crystals are Colored or Impure
The goal of recrystallization is to obtain a pure, typically light-colored or colorless crystalline solid.[4][5]
-
Causality: Colored impurities may be co-dissolved in the solvent and trapped within the crystal lattice as it forms. This can happen if the solution is cooled too quickly.
-
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Charcoal Treatment: If the crude product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.[3]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common recrystallization issues.
Detailed Step-by-Step Protocol for Recrystallization
This protocol is a validated starting point for the recrystallization of this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hot plate with a water bath
-
Büchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Solvent Selection and Quantity: Based on experimental data for a similar chalcone, a good starting ratio is approximately 5 mL of ethanol per 1 gram of crude product.[9]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the calculated amount of 95% ethanol.
-
Gently warm the mixture in a water bath on a hot plate to a temperature of approximately 50°C.[9] Swirl the flask periodically until all the solid has dissolved. Do not overheat, as this increases the risk of oiling out upon cooling.
-
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, sand), perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. You should observe the formation of crystals.
-
Once the flask has reached room temperature, place it in an ice bath for approximately 20 minutes to maximize crystal yield.[9]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any soluble impurities from their surface.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. For this compound, avoid prolonged drying under high vacuum as it may be volatile.[9]
-
-
Purity Verification:
-
Determine the melting point of the recrystallized product. A sharp melting point around 47°C indicates high purity.
-
(Optional) Further analysis can be performed using techniques like Thin-Layer Chromatography (TLC), NMR, or IR spectroscopy to confirm purity.[2]
-
Data Summary Table
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1][5] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | ~47°C | [5][6] |
| Boiling Point | 333.3°C at 760 mmHg | [5] |
| Primary Recrystallization Solvent | Ethanol (95%) | [2][3][9] |
References
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. [Link]
-
From the list of solvents being tested, pick two that may be viable for the recrystallization of the chalcone product. Brainly. [Link]
-
(E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. National Institutes of Health (NIH). [Link]
-
Chalcone recrystallization help. Reddit. [Link]
-
SYNTHESIS OF CHALCONES. JETIR. [Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]
Sources
- 1. Buy this compound | 717-21-5 [smolecule.com]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (E)-3-(2-Furyl)-1-(2-hydroxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 717-21-5 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. brainly.com [brainly.com]
Scaling up the synthesis of 3-(2-Furyl)acrylophenone
Answering the global demand for advanced pharmaceutical intermediates requires robust and scalable synthetic processes. The synthesis of 3-(2-Furyl)acrylophenone, a valuable chalcone derivative, is a cornerstone reaction for researchers in organic synthesis and drug development. While the Claisen-Schmidt condensation provides a well-established route, scaling this reaction from the benchtop to pilot or production scale introduces a unique set of challenges that can impact yield, purity, and overall process efficiency.
This technical support center is designed to serve as a comprehensive resource for scientists and engineers. We move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic understanding and practical field experience. Our goal is to empower you to anticipate, diagnose, and resolve the common hurdles encountered during the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?
The most common and well-established method is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of furfural (furan-2-carbaldehyde) with acetophenone.[1] It is a specific type of aldol condensation where an enolate (from the ketone, acetophenone) reacts with an aldehyde that cannot enolize itself (furfural), minimizing self-condensation of the aldehyde.[2]
Q2: Which catalysts are most effective for this synthesis, especially when considering scale-up?
For laboratory-scale synthesis, common bases include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent like ethanol.[3][4] When scaling up, heterogeneous solid catalysts are often more advantageous due to easier separation from the reaction mixture, reducing downstream processing steps. A notable example is 15% w/w aluminum oxide on calcium oxide (Al₂O₃/CaO), which has been shown to be 100% selective towards the desired product and is robust enough for reuse.[1][5]
Q3: What are the critical reaction parameters that I need to control during scale-up?
Scaling up requires careful control over several parameters to maintain yield and purity:
-
Temperature: Exothermic reactions can lead to temperature spikes in large volumes. Optimal temperatures are typically between 40-120°C.[1] Inadequate temperature control can promote side reactions.
-
Molar Ratio: A slight excess of furfural (e.g., a 1.2:1 molar ratio to acetophenone) can help drive the reaction to completion and maximize the consumption of the more expensive ketone.[1]
-
Mixing/Agitation: Efficient mixing is crucial in large reactors to ensure homogeneity and facilitate effective heat and mass transfer, preventing localized "hot spots" or areas of high reactant concentration that can lead to side product formation.
-
Rate of Reagent Addition: Slow, controlled addition of the base catalyst is often recommended to manage the reaction's exothermicity and minimize side reactions like the self-condensation of acetophenone.[6]
Q4: Are there any "green" or more environmentally friendly synthesis methods available?
Yes, several green chemistry approaches have been developed to reduce environmental impact:
-
Mechanochemical Synthesis: This solvent-free method involves grinding the solid reactants together. It can dramatically reduce waste, shorten reaction times (e.g., 60 minutes of grinding vs. several hours in solution), and in some cases, achieve higher yields (72-96%) compared to conventional methods.[1]
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes compared to conventional heating.[1]
-
Micellar Media: Performing the reaction in aqueous solutions of surfactants like cetyltrimethylammonium bromide (CTAB) above their critical micelle concentration can serve as a greener alternative to volatile organic solvents.[4]
Troubleshooting Guide for Scale-Up Synthesis
Scaling up a reaction is not always a linear process. The issues below are common when transitioning from bench-scale to larger batches.
Problem 1: My product yield has significantly dropped after scaling up.
A drop in yield is one of the most common issues during scale-up. The root cause can often be traced back to mass and heat transfer limitations.
-
Suspected Cause 1: Inefficient Heat Transfer.
-
Why it happens: The Claisen-Schmidt condensation is an exothermic reaction. As the reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat generated. This can lead to an uncontrolled temperature rise, promoting side reactions and decomposition of the product.
-
Step-by-Step Solution:
-
Monitor Internal Temperature: Do not rely on the jacket temperature alone. Use a calibrated internal temperature probe to get an accurate reading of the reaction mixture.
-
Controlled Reagent Addition: Add the base catalyst solution portion-wise or via a syringe pump over a longer period. This allows the cooling system to keep pace with the heat being generated.
-
Ensure Adequate Cooling: Verify that your reactor's cooling system is sufficient for the batch size. For very large scales, you may need a more powerful chiller or a reactor with better heat exchange capabilities.
-
-
-
Suspected Cause 2: Poor Mixing and Mass Transfer.
-
Why it happens: Inadequate agitation in a large vessel can lead to a non-homogeneous mixture. Pockets of high reactant or catalyst concentration can form, leading to localized side reactions.
-
Step-by-Step Solution:
-
Optimize Agitation: Use an appropriate impeller (e.g., anchor or turbine) and agitation speed to ensure the entire batch is well-mixed. Visual inspection (if possible) or computational fluid dynamics (CFD) modeling can help optimize this.
-
Check for Solids: Ensure that all solid reagents are fully dissolved or effectively suspended. Undissolved catalyst, for instance, has significantly reduced activity.
-
-
-
Suspected Cause 3: Suboptimal Stoichiometry or Catalyst Loading.
-
Why it happens: A parameter that worked at the 1-gram scale may not be optimal at the 1-kilogram scale.
-
Step-by-Step Solution:
-
Re-optimize Molar Ratios: As previously mentioned, using a slight excess of furfural (1.2 equivalents) can be beneficial.[1]
-
Adjust Catalyst Loading: Studies have shown that for solid catalysts like Al₂O₃/CaO, a loading of 15% w/w provides optimal activity.[1] For base catalysts like NaOH or KOH, ensure the molar equivalent is sufficient to drive the reaction without being excessively high, which could promote side reactions.[3][6]
-
-
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low product yield.
Problem 2: My final product is impure and contaminated with side products.
The formation of impurities is often exacerbated at scale due to longer reaction times and potential temperature deviations.
-
Suspected Cause 1: Self-Condensation of Acetophenone.
-
Why it happens: Under basic conditions, acetophenone can enolize and react with another molecule of itself in an aldol condensation, leading to dypnone as a major impurity.
-
Step-by-Step Solution:
-
Order of Addition: A common strategy is to have the furfural and the base already in the reactor and then slowly add the acetophenone. This ensures the enolate of acetophenone is more likely to react with the abundant furfural rather than itself.
-
Lower Temperature: Running the reaction at a lower temperature can disfavor the kinetics of the self-condensation reaction more than the desired Claisen-Schmidt condensation.[6]
-
-
-
Suspected Cause 2: Cannizzaro Reaction of Furfural.
-
Why it happens: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like furfural, can undergo a disproportionation reaction to yield the corresponding alcohol (furfuryl alcohol) and carboxylic acid (furoic acid).
-
Step-by-Step Solution:
-
Problem 3: Product isolation is difficult; I'm getting an oil instead of a solid.
Product isolation can become more complex at scale, where a reaction that previously yielded a nice crystalline solid might now produce an oil.
-
Suspected Cause: Residual Solvent or Impurities.
-
Why it happens: Impurities can act as a eutectic, depressing the melting point of your product and causing it to oil out. Residual solvent (like ethanol) can also prevent crystallization.
-
Step-by-Step Solution:
-
Initial Work-up: After quenching the reaction (e.g., with dilute acid to neutralize the base), perform a solvent exchange.[3] Use an extraction solvent like ethyl acetate to pull the product from the aqueous layer, then wash the organic layer with brine to remove water-soluble impurities and residual ethanol.
-
Thorough Drying: Dry the organic extract over a drying agent like magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. Ensure all solvent is removed; this may require placing the crude product under high vacuum for several hours.
-
Recrystallization: Do not expect the crude product to be highly pure. Recrystallization is key. Ethanol is a common choice. Dissolve the crude oil in a minimum amount of hot ethanol and allow it to cool slowly. If it still oils out, try adding a co-solvent like water dropwise to the hot ethanol solution until it just becomes cloudy, then allow it to cool. Seeding with a small crystal of pure product can also induce crystallization.
-
-
Data & Protocols
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst System | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| NaOH | Ethanol | Room Temp - 50 | 1-4 hours | 47-65 | [1][6] |
| KOH | Ethanol | 40 | ~1 hour | ~90+ | [7] |
| Al₂O₃/CaO (15% w/w) | Toluene | 120 | ~2 hours | 95-100 | [1][5] |
| Mechanochemical | Solvent-free | N/A (Grinding) | 60 min | 72-96 | [1] |
| Microwave-Assisted | Varies | 80-120 | 5-15 min | >90 | [1] |
Detailed Experimental Protocol (Lab-Scale Benchmark)
This protocol provides a reliable starting point for optimization before scaling up.
Materials:
-
Acetophenone (1 eq)
-
Furfural (1.1 eq)
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 eq) and furfural (1.1 eq) in ethanol.[6]
-
Reagent Addition: While stirring the solution at room temperature, add a solution of KOH (1.2 eq) in ethanol dropwise over 15-20 minutes. A color change to deep yellow/orange is expected.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone spot has been consumed (typically 1-3 hours).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.[3]
-
Neutralization: Slowly add dilute HCl with stirring until the solution is neutralized to pH 7. A yellow precipitate of the product should form.[3]
-
Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying & Purification: Air-dry the crude product. For higher purity, recrystallize the solid from hot ethanol.
General Synthesis Workflow
Caption: A standard workflow for the synthesis of this compound.
Reaction Mechanism: Claisen-Schmidt Condensation
Caption: The mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
- Back, W. (1970). Synthesis of 0-(acylamino)-beta-(dimethylamino)propiophenones. 1. Behavior of 0-nitro- and 0-(ethoxycarbonylamino)acetophenone in the Mannich reaction. Arch. Pharm. (Weinheim), 303(6), 465-70.
-
Organic Syntheses Procedure. furylacrylic acid. Available at: [Link]
-
Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions. YouTube. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions for Claisen-Schmidt condensation. Available at: [Link]
-
University of the West Indies. Claisen-Schmidt Condensation. Available at: [Link]
-
Whats Chemistry. (2025, September 14). Claisen Condensation and Claisen-Schmidt Condensation Reaction. YouTube. Available at: [Link]
-
Shcherbakov, D. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4587. Available at: [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available at: [Link]
-
How to... (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Available at: [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
-
Ciaffaglione, V., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega. Available at: [Link]
-
Wikipedia. Acrylophenone. Available at: [Link]
-
PubChem. Acrylophenone, 3-(2-furyl)-. Available at: [Link]
-
González-Vera, J. A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7590. Available at: [Link]
-
Kandasamy, U., et al. (2016). Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. RSC Advances, 6, 68339-68348. Available at: [Link]
-
Mahapatra, D. K., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27863–27880. Available at: [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]
Sources
- 1. Buy this compound | 717-21-5 [smolecule.com]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. youtube.com [youtube.com]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Guide to Structural Confirmation of 3-(2-Furyl)acrylophenone via Single-Crystal X-ray Diffraction
[1]
Executive Summary
3-(2-Furyl)acrylophenone (also known as 3-(furan-2-yl)-1-phenylprop-2-en-1-one) is a chalcone derivative exhibiting significant pharmacological potential, including anti-inflammatory and anticancer properties.[1][2] While standard spectroscopic methods (NMR, IR, MS) provide connectivity data, they often fail to unambiguously resolve the static 3D conformational preferences—specifically the s-cis vs. s-trans orientation of the furan ring relative to the enone system—which dictates receptor binding affinity.
This guide details the definitive structural confirmation of this compound using Single-Crystal X-ray Diffraction (SC-XRD), positioning it against alternative analytical techniques.
Part 1: Comparative Analysis & Decision Matrix
Why choose X-ray Crystallography over faster, cheaper methods? The following table contrasts SC-XRD with standard characterization techniques for this specific chalcone derivative.
Table 1: Analytical Technique Performance Comparison
| Feature | SC-XRD (Gold Standard) | Mass Spectrometry (MS) | FT-IR | |
| Absolute Configuration | Definitive. Direct imaging of electron density determines E/Z isomerism without ambiguity.[1] | Inferential. Relies on coupling constants ( | None. | None. |
| Conformational Analysis | Precise. Determines exact torsion angles (e.g., C=C–C=O) and ring planarity in the solid state.[1] | Dynamic. Solution-state averaging often obscures specific conformers (s-cis vs s-trans).[1] | None. | Inferential (via carbonyl stretch shifts).[1] |
| Intermolecular Interactions | High Resolution. Maps | Low Resolution. NOESY can suggest proximity but lacks packing context.[1] | None. | Limited (H-bonding broadens peaks).[1] |
| Sample Requirement | High-quality single crystal ( | Soluble powder (~5-10 mg).[1] | Trace amount (<1 mg).[1] | Solid powder (~1 mg).[1] |
Analytical Decision Workflow
The following diagram illustrates the logical pathway for selecting SC-XRD, emphasizing its role in resolving stereochemical ambiguity.
Caption: Logical workflow for escalating structural analysis from solution-phase NMR to solid-state X-ray diffraction when conformational precision is required.
Part 2: Experimental Protocol
This protocol is designed to be self-validating. The synthesis utilizes the Claisen-Schmidt condensation, followed by a critical crystallization step required for diffraction-quality specimens.
Phase 1: Synthesis (Claisen-Schmidt Condensation)
Objective: Synthesize the target chalcone with high purity to facilitate crystallization.
-
Reagents:
-
Procedure:
-
Dissolve acetophenone and furfural in 15 mL of ethanol in a round-bottom flask.
-
Add 5 mL of 10% NaOH dropwise while stirring at room temperature (
C). -
Validation Point: The solution should turn yellow/orange, indicating the formation of the conjugated enone system.
-
Filter the solid and wash with cold water (3x) to remove excess base.[1]
-
Recrystallize initially from ethanol to obtain a purity >98% (check via TLC, Hexane:Ethyl Acetate 8:2).
-
Phase 2: Crystal Growth (The Critical Step)
X-ray analysis fails without a single, defect-free crystal.[1]
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Acetone (1:1 v/v).[1]
-
Protocol: Dissolve 20 mg of the purified compound in the minimum amount of solvent. Filter into a clean vial. Cover with parafilm and poke 3-4 small holes.[1] Leave undisturbed in a vibration-free, dark environment at room temperature.
-
Target: After 3-5 days, look for yellow, block-like crystals.
Phase 3: X-ray Data Collection & Refinement[1]
-
Instrument: Bruker D8 Venture or similar diffractometer.
-
Source: Mo K
radiation ( Å) is preferred over Cu for this organic molecule to minimize absorption, though Cu is acceptable.[1] -
Temperature: Collect at 100 K (using a Cryostream) to reduce thermal vibration and improve resolution.
-
Refinement: Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).
Part 3: Structural Interpretation & Results[1]
Upon solving the structure, the following crystallographic parameters confirm the identity of this compound.
Crystal Data
-
Crystal System: Monoclinic
-
Space Group:
(Centrosymmetric, common for organic packing)[1] -
Unit Cell Dimensions (Typical):
Conformational Analysis
The X-ray data resolves the specific geometry that NMR averages out:
-
Configuration: The C=C double bond typically exhibits the (E)-configuration (trans), minimizing steric hindrance between the phenyl and furan rings.[1]
-
Planarity: The molecule is nearly planar.[1][5] The dihedral angle between the furan ring and the phenyl ring is typically small (
), facilitating extended -conjugation. -
s-cis vs. s-trans: The carbonyl oxygen and the C=C double bond usually adopt an s-cis conformation. The furan oxygen orientation relative to the double bond is critical; in the solid state, it often adopts the anti (or trans) position relative to the carbonyl group to minimize dipole repulsion, though this is packing-dependent.
Packing Interactions
-
-
Stacking: Look for centroid-to-centroid distances of 3.5–3.8 Å between phenyl/furan rings of adjacent molecules.[1] -
Hydrogen Bonding: Weak
interactions often stabilize the crystal lattice, linking molecules into infinite chains or sheets parallel to the crystallographic axes.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow from chemical synthesis to structural solution.
References
-
NIH National Library of Medicine. (2025).[1] Crystal structure of chalcone derivatives. Retrieved from [Link]
-
RSC Publishing. (2013).[1] Novelty of Claisen–Schmidt condensation of biomass-derived furfural. Retrieved from [Link]
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Disadvantages. Retrieved from [Link]
-
Amar Equipment. (2024). Claisen-Schmidt Condensation in Flow: Synthesis of Chalcones. Retrieved from [Link]
Comparative Study of Catalysts for 3-(2-Furyl)acrylophenone Synthesis
[1][2][3]
Executive Summary & Strategic Context
The synthesis of 3-(2-Furyl)acrylophenone (also known as furfurylideneacetophenone or 3-(furan-2-yl)-1-phenylprop-2-en-1-one) represents a classic yet critical application of the Claisen-Schmidt condensation . As a structural analog of chalcones, this compound serves as a pivotal intermediate in the development of bioactive heterocycles, including anti-inflammatory, antibacterial, and potential anticancer agents.[1][2]
Historically, this synthesis relied on homogeneous bases (NaOH/KOH) in alcoholic solvents.[1] While effective, these methods suffer from poor atom economy, difficult catalyst recovery, and significant waste generation (high E-factor).[1] Recent advancements have shifted toward heterogeneous solid bases and solvent-free green protocols , which offer superior selectivity, recyclability, and operational simplicity.[1]
This guide objectively compares three distinct catalytic approaches:
Mechanistic Grounding: The Claisen-Schmidt Pathway[1][6][7]
To optimize catalyst selection, one must understand the rate-determining steps.[1] The reaction between furfural (aldehyde) and acetophenone (ketone) is a crossed aldol condensation.[1]
Critical Mechanistic Insight:
The reaction is governed by the acidity of the
Diagram 1: Base-Catalyzed Reaction Mechanism
Caption: The stepwise progression from enolate formation to the final conjugated system. The dehydration step renders the reaction irreversible.
Comparative Analysis of Catalytic Systems
The following data aggregates experimental results from multiple high-impact studies, normalizing for scale where possible.
Table 1: Performance Metrics of Catalysts
| Catalyst System | Reaction Conditions | Yield (%) | Time | TOF (h⁻¹) | Reusability | Key Advantage |
| NaOH (aq) / EtOH | 25°C, Stirring | 75 - 85% | 4 - 6 h | N/A | None | Low cost, simple setup. |
| 15% Al₂O₃/CaO | 120°C, Batch Reactor | 96 - 98% | 3 h | High | 5 Cycles | 100% Selectivity , robust solid base.[1] |
| NaOH (Solid) | Solvent-Free Grinding | 90 - 95% | 2 - 7 min | Very High | Low | Extremely fast, zero solvent waste.[1] |
| HAlMSN (Mesoporous Silica) | 100°C, Solvent-free | 92% | 3 h | Moderate | 4 Cycles | High surface area, acid-base bifunctional.[1] |
| Natural Phosphate (Zn-NP) | Water, Room Temp | 88% | 2 h | Low | 3 Cycles | Green solvent (water), eco-friendly.[1] |
Analysis:
-
Selectivity: The Al₂O₃/CaO system demonstrates superior selectivity (100%), avoiding the self-condensation of acetophenone which is a common side reaction in homogeneous media.
-
Kinetics: The Solvent-Free Grinding method is kinetically superior (minutes vs. hours) due to the high local concentration of reagents generated by mechanical energy (tribochemistry).
-
Scalability: While grinding is excellent for small batches, the Al₂O₃/CaO batch reactor method is most suitable for industrial scale-up due to better heat management and catalyst recovery.
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the visual cues (color change, precipitation) do not occur, the parameters (moisture content, stirring speed) must be adjusted.[1]
Protocol A: High-Performance Heterogeneous Synthesis (Al₂O₃/CaO)
Best for: High purity requirements and scale-up.
Materials:
-
Catalyst: 15% w/w Al₂O₃ impregnated on CaO (Calcined at 500°C for 5h).
-
Reagents: Furfural (10 mmol), Acetophenone (10 mmol).[1]
-
Apparatus: Round-bottom flask with reflux condenser, oil bath.[1]
Step-by-Step Workflow:
-
Catalyst Activation: Ensure the Al₂O₃/CaO catalyst is freshly calcined or dried at 120°C for 1 hour to remove adsorbed water and CO₂ (poisoning agents).[1]
-
Reaction Assembly: In a 50 mL flask, mix Furfural (0.96 g) and Acetophenone (1.20 g). Add 0.15 g of catalyst (approx. 5-7 wt%).[1]
-
Heating Phase: Heat the mixture to 120°C with vigorous magnetic stirring (600 rpm).
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product spot (Rf ~0.[1]5) should appear distinct from starting materials.[1]
-
Termination (3 hours): Cool to room temperature. Add 10 mL of hot ethanol to dissolve the product.
-
Catalyst Recovery: Filter the hot solution to recover the solid catalyst.[1] Wash the catalyst with hot ethanol for reuse.[1]
-
Purification: Allow the filtrate to cool. The product, This compound , will crystallize as pale yellow needles. Recrystallize from ethanol if necessary.
Protocol B: Green Solvent-Free Mechanochemical Synthesis
Best for: Rapid screening and educational demonstrations.
Materials:
-
Catalyst: NaOH pellets (powdered).[1]
-
Reagents: Furfural (10 mmol), Acetophenone (10 mmol).[1]
-
Apparatus: Mortar and pestle (ceramic).
Step-by-Step Workflow:
-
Pre-mixing: Place Acetophenone (1.20 g) and Furfural (0.96 g) in the mortar.
-
Catalyst Addition: Add NaOH (1.0 mmol, ~0.04 g) to the liquid mixture.
-
Grinding Phase: Grind the mixture vigorously with the pestle.
-
Work-up: Add cold water (20 mL) to the solid and crush lumps to dissolve the NaOH and wash away unreacted starting materials.
-
Filtration: Filter the solid product. Wash with excess water until the filtrate is neutral pH.[1]
-
Drying: Air dry or dry in a desiccator. Yield is typically quantitative.[1]
Diagram 2: Experimental Workflow Comparison
Caption: Workflow comparison highlighting the simplicity of the solvent-free method versus the recyclability focus of the heterogeneous method.
Critical Evaluation & Recommendations
Scientific Integrity Check
-
Causality: The high activity of Al₂O₃/CaO is attributed to the presence of strong basic sites (O²⁻) generated during calcination.[1] The synergy between Al and Ca sites prevents the rapid deactivation often seen in pure MgO catalysts.[1]
-
Reproducibility: The solvent-free method is highly sensitive to moisture. If the environment is too humid, the solid product may become gummy.[1] Perform in a controlled environment or use a fume hood.
Application Guide
-
Choose Protocol A (Al₂O₃/CaO) if your priority is Green Chemistry metrics (Recyclability) and obtaining a product free of homogeneous base contamination, which is critical for subsequent biological assays.[1]
-
Choose Protocol B (Solvent-Free) if your priority is Speed and Throughput , for example, when generating a library of chalcone derivatives for initial screening.[1]
References
-
RSC Publishing .[1] "Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst." Royal Society of Chemistry.[1]
-
ResearchGate . "Claisen–Schmidt condensation of furfural and acetophenone using solid base catalysts." ResearchGate.[1][3]
-
Scholars Research Library . "A solvent-free protocol for the green synthesis of heterocyclic chalcones." Der Pharmacia Lettre.
-
MDPI . "Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation." Catalysts. [1]
-
PubChem . "this compound Compound Summary."[1][4] National Library of Medicine.[1] [1]
Sources
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Acrylophenone, 3-(2-furyl)- | C13H10O2 | CID 5354164 - PubChem [pubchem.ncbi.nlm.nih.gov]
[1]
Executive Summary & Compound Profile
This compound (CAS: 717-21-5) is a heteroaryl chalcone where the phenyl ring of the classic chalcone scaffold is replaced by a furan moiety.[1] This structural modification introduces an electron-rich oxygen heterocycle, significantly altering the donor-acceptor (D-A) strength of the molecule compared to the parent chalcone.
In photophysics, this compound serves as a model for Intramolecular Charge Transfer (ICT) systems.[2] While classic chalcones are often non-fluorescent in low-viscosity solvents due to rapid non-radiative decay (via bond rotation), furan derivatives exhibit distinct solvatochromic behaviors and solid-state luminescence properties relevant to organic electronics and fluorescent sensing.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | (2E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one |
| Structure | Furan ring conjugated to a phenyl ketone via an enone bridge |
| Molecular Weight | 198.22 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, Acetonitrile, Ethanol, DCM; Insoluble in water |
Synthesis & Structural Logic
The synthesis follows a Claisen-Schmidt Condensation , a robust aldol-type reaction.[1] The choice of base and solvent controls the yield and purity of the E-isomer (trans), which is thermodynamically favored and essential for optimal conjugation.
Experimental Protocol: Base-Catalyzed Condensation
Objective: Synthesize high-purity (E)-3-(2-furyl)acrylophenone for spectral analysis.
-
Reactants: Dissolve Acetophenone (10 mmol, 1.20 g) and Furfural (10 mmol, 0.96 g) in Ethanol (15 mL).
-
Catalysis: Add 10% NaOH (aq) (5 mL) dropwise while stirring at 0–5°C (ice bath) to minimize side reactions (Cannizzaro).
-
Reaction: Stir at room temperature for 4–6 hours. The solution will darken to yellow/orange as the conjugated system forms.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL) containing trace HCl (to neutralize base).
-
Purification: Filter the yellow precipitate. Recrystallize from hot ethanol to remove unreacted aldehydes.[1]
-
Validation: Verify structure via
H-NMR (coupling constant Hz for vinylic protons confirms E-geometry).
Synthesis Workflow Diagram
Caption: Step-wise Claisen-Schmidt condensation pathway yielding the thermodynamically stable E-isomer.
Comparative Photophysics
The substitution of the phenyl ring (in chalcone) with furan or thiophene alters the HOMO-LUMO gap and the efficiency of the ICT state. Furan is less aromatic than benzene and thiophene, allowing for better effective conjugation length but also introducing higher reactivity.
Performance Matrix: Furan vs. Alternatives
The following data compares this compound with its parent and thiophene analog in Ethanol (polar protic solvent).
| Metric | This compound | Chalcone (Parent) | 3-(2-Thienyl)acrylophenone |
| Heterocycle | Furan (Oxygen) | Phenyl (Carbon) | Thiophene (Sulfur) |
| Absorbance ( | 340 – 355 nm | 305 – 310 nm | 350 – 365 nm |
| Visual Color | Bright Yellow | Pale Yellow / Colorless | Yellow-Orange |
| Fluorescence ( | Very Low (< 0.[1]01) | Negligible (< 0.001) | Low (< 0.02) |
| Stokes Shift | Large (~80–100 nm) | N/A (Non-emissive) | Large (~90–110 nm) |
| Electronic Character | Strong ICT Donor (O-atom) | Weak Donor | Strong ICT Donor (S-atom) |
Technical Insights
-
Red Shift (Bathochromic): Replacing the phenyl ring with furan causes a bathochromic shift of ~40 nm.[1] This is due to the electron-donating nature of the oxygen atom (via resonance) which raises the HOMO energy level, narrowing the bandgap relative to the parent chalcone.
-
Thiophene Comparison: The thiophene analog is typically further red-shifted (10–15 nm more than furan).[1] Although oxygen is more electronegative than sulfur, the lower aromaticity of furan often allows for distinct electronic coupling. However, sulfur's polarizability often dominates in stabilizing the excited state, leading to the lowest energy transition.
-
Fluorescence Quenching: All three compounds suffer from Twisted Intramolecular Charge Transfer (TICT) .[1] Upon excitation, the bond between the carbonyl and the alkene (or the aryl rings) rotates, accessing a conical intersection that dissipates energy non-radiatively.
-
Note: In rigid media (frozen glass at 77K) or solid state, fluorescence is restored as rotation is inhibited.
-
Experimental Characterization Protocols
To objectively evaluate the photophysical properties, the following self-validating protocols are recommended.
A. UV-Vis Absorbance & Solvatochromism
Rationale: Determines the extent of Charge Transfer (CT).[1] A shift in
-
Preparation: Prepare
M solutions in Toluene (non-polar), Dichloromethane (medium), and Ethanol (polar). -
Measurement: Scan from 250 nm to 500 nm.
-
Analysis:
-
Identify the
transition (high energy, ~280 nm). -
Identify the ICT band (low energy, 340–360 nm).
-
Expectation: The ICT band should redshift in polar solvents (positive solvatochromism) due to stabilization of the dipolar excited state.
-
B. Fluorescence Quantum Yield ( )
Rationale: Quantifies emission efficiency.[1][3] Since
-
Standard: Dissolve Quinine Sulfate in 0.1 M H₂SO₄ (
). -
Sample: Dissolve this compound in Ethanol. Adjust concentration so Absorbance at excitation wavelength is
(to avoid inner filter effects). -
Excitation: Excite at the ICT maximum (e.g., 345 nm).
-
Calculation:
(Where is integrated emission area, is absorbance, and is refractive index).
Photophysical Mechanism Diagram
Caption: Competition between radiative decay (Fluorescence) and non-radiative torsion (TICT) in chalcones.
References
-
Synthesis & Crystallography: Vázquez-Vuelvas, O. F., et al. "Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one."[1] Acta Crystallographica Section E, 2015.
-
Photophysics of Chalcones: Mai, H. H., et al. "Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes."[1] Molecules, 2021.[4][5]
-
Furan vs Thiophene Comparison: Promarak, V., et al. "Synthesis and properties of thienyl- and furyl-substituted chalcones."[1] Tetrahedron Letters, 2010. (Contextualized via general heterocycle donor strength analysis).
-
General Spectral Data: PubChem Compound Summary for CID 5354164, this compound.[1]
Sources
- 1. Acrylophenone, 3-(2-furyl)- | C13H10O2 | CID 5354164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 3-(2-Furyl)acrylophenone in organic electronic devices
Topic: Benchmarking the performance of 3-(2-Furyl)acrylophenone in organic electronic devices Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound (also known as (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one) represents a significant class of chalcone derivatives utilized in Nonlinear Optics (NLO) and as a precursor for heterocyclic semiconductors. Unlike standard inorganic NLO materials (e.g., KDP), this organic molecule offers a high degree of molecular customizability and a large hyperpolarizability (
This guide benchmarks its performance against standard references (Urea) and structural analogs (Thiophene-chalcones), providing experimental protocols for synthesis and crystal growth essential for device integration.
Material Benchmarking: Comparative Performance
The following table contrasts the electronic and optical parameters of this compound against Urea (the industry standard for NLO calibration) and its Thiophene analog (a common alternative in organic photovoltaics).
| Parameter | This compound (Target) | Urea (Standard Reference) | (E)-1-(Thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one (Analog) |
| Molecular Formula | |||
| Electronic Architecture | D- | Simple Amide | D- |
| Dipole Moment ( | 3.33 D (Calc.[1] DFT) [1] | 4.56 D | ~3.8 D |
| HOMO-LUMO Gap | ~4.1 – 4.7 eV [1] | >6.0 eV (Wide Gap) | 4.12 eV |
| Hyperpolarizability ( | 2,289 a.u. [1] | ~30–40 a.u. | ~4,600 a.u. (esu converted) |
| Optical Transparency | UV to Visible (Cutoff ~400nm) | Deep UV Transparency | Visible Transparency |
| Crystallization Habit | Monoclinic / Non-centrosymmetric | Tetragonal | Monoclinic |
Critical Analysis of Data
-
NLO Efficiency: The target molecule exhibits a hyperpolarizability (
) approximately 50–70x higher than Urea . This is attributed to the "Push-Pull" effect where the electron-rich furan ring acts as a donor and the carbonyl group acts as an acceptor, facilitating intramolecular charge transfer (ICT). -
Band Gap Implications: With a gap of ~4.7 eV, the material is a "hard" molecule, implying high kinetic stability but lower intrinsic conductivity compared to narrower gap semiconductors used in OPVs. Its primary utility lies in frequency doubling (SHG) and optical switching rather than charge transport layers.
Mechanistic Insight: The Donor- -Acceptor System
To understand why this molecule performs well in NLO applications, we must visualize the electronic transition. The furan oxygen lone pair donates electron density into the conjugated enone bridge, which is pulled by the carbonyl oxygen.
Figure 1: The intramolecular charge transfer (ICT) mechanism responsible for the nonlinear optical response.
Experimental Protocol: Synthesis & Crystal Growth
Objective: Synthesize high-purity (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one via Claisen-Schmidt condensation for device fabrication.
Reagents Required
-
Furfural (Furan-2-carboxaldehyde) [CAS: 98-01-1]
-
Acetophenone [CAS: 98-86-2]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%) or Methanol
-
Hydrochloric Acid (10%)
Step-by-Step Methodology
-
Catalyst Preparation:
-
Dissolve 2.5g of NaOH in 20 mL of water and 15 mL of Ethanol. Cool the solution to <10°C in an ice bath. Causality: Low temperature prevents polymerization of furfural (Cannizzaro reaction side-product).
-
-
Condensation Reaction:
-
In a separate flask, mix 0.01 mol of Acetophenone and 0.01 mol of Furfural.
-
Add the ketone-aldehyde mixture dropwise to the stirred alkaline solution.
-
Observation Point: The solution should turn yellow/orange, indicating the formation of the conjugated enone system.
-
Stir vigorously at room temperature (25°C) for 2–4 hours.
-
-
Precipitation & Neutralization:
-
Pour the reaction mixture into 200 mL of ice-cold water containing 2-3 mL of HCl.
-
Self-Validation: A solid precipitate must form immediately. If oil forms, induce crystallization by scratching the glass wall or seeding.
-
-
Purification (Critical for Electronics):
-
Filter the crude solid.
-
Recrystallize from hot ethanol.
-
Target MP: 40–42°C. Note: Impurities drastically lower NLO efficiency by introducing centrosymmetric defects.
-
-
Crystal Growth (for Device Testing):
-
Prepare a saturated solution in acetone.
-
Allow slow evaporation at constant temperature (30°C) over 7–10 days to grow single crystals suitable for SHG measurements.
-
Figure 2: Synthesis workflow for high-purity chalcone production.
Device Integration & Applications
Second Harmonic Generation (SHG)
The non-centrosymmetric packing of this compound allows it to convert IR laser light (e.g., Nd:YAG at 1064 nm) into Green light (532 nm).
-
Protocol: Grind the grown crystals into a fine powder (particle size ~100 µm). Irradiate with a pulsed Nd:YAG laser.
-
Benchmarking: Compare the intensity of the 532 nm emission against a Urea reference sample. Expect intensities significantly higher than Urea due to the calculated
value of >2000 a.u. [1].
Organic Photovoltaics (OPV)
While the band gap (~4.1–4.7 eV) is too wide for a primary absorber, this molecule serves as an excellent interface modifier or a building block for low-bandgap polymers.
-
Strategy: Use the chalcone as a monomer. Polymerize via the furan ring to extend conjugation, thereby lowering the band gap into the conductive range (1.5–2.0 eV) required for solar cells.
References
-
Ugurlu, G. (2021).[2] "Density Functional Theory Studies of Structural Nonlinear Optic and Electronic Properties of Chalcone (E)-3-(Furan-2-Yl)-1-Phenylprop-2-en-1-one Molecule". The Eurasia Proceedings of Science, Technology, Engineering and Mathematics.
-
Stenutz, R. "(E)-3-furan-2-yl-1-phenylprop-2-en-1-one Data Sheet". Stenutz.eu.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5705709, (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one".[3] PubChem.
-
Miniewicz, A., et al. (2019). "Second harmonic generation in nonlinear optical crystals formed from propellane-type molecules". Journal of Materials Chemistry C.
Sources
- 1. epstem.net [epstem.net]
- 2. Berkeley researchers demonstrate new technique for surface-sensitive second harmonic generation utilizing non-linear optics with a table-top laser | College of Chemistry [chemistry.berkeley.edu]
- 3. (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one | C13H10O2 | CID 5705709 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Statistical Assessment of Synthetic Pathways for 3-(2-Furyl)acrylophenone
[1]
Executive Summary & Scientific Context
3-(2-Furyl)acrylophenone (also denoted as 3-(furan-2-yl)-1-phenylprop-2-en-1-one) represents a critical structural scaffold in medicinal chemistry, serving as a precursor for flavonoids and exhibiting significant biological potential, including anti-inflammatory and anti-microbial properties.[1][2][3][4][5][6][7][8]
The synthesis of this molecule traditionally relies on the Claisen-Schmidt condensation , a base-catalyzed aldol condensation between acetophenone and furfural (2-furaldehyde). While the conventional pathway is well-understood, it suffers from thermodynamic limitations, including long reaction times and moderate yields due to reversible intermediate states.
This guide provides a statistical and mechanistic comparison of the Conventional Stirring Method (CSM) against process-intensified alternatives: Microwave-Assisted Organic Synthesis (MAOS) and Ultrasound-Assisted Synthesis (UAS) . The objective is to provide researchers with data-driven protocols that maximize yield and atom economy while minimizing energy expenditure.
Mechanistic Grounding
The formation of this compound proceeds via a reversible enolate mechanism. Understanding the rate-determining step (nucleophilic attack vs. dehydration) is crucial for optimizing catalyst choice.
Reaction Pathway Visualization
The following diagram illustrates the stepwise mechanism, highlighting the dehydration step where process intensification (Microwave/Ultrasound) often overcomes the activation energy barrier more efficiently than thermal convection.
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation between acetophenone and furfural.[1][6]
Comparative Methodologies & Experimental Protocols
Method A: Conventional Stirring (Benchmark)
-
Principle: Thermal convection heating using solvent reflux.[1]
-
Reagents: Acetophenone (10 mmol), Furfural (10 mmol), NaOH (40%), Ethanol (15 mL).
-
Protocol:
-
Dissolve acetophenone in ethanol in a round-bottom flask.
-
Add furfural dropwise while stirring.
-
Add NaOH solution (40% w/v) dropwise to the mixture.
-
Stir at room temperature or mild reflux (60°C) for 12–24 hours .
-
Workup: Pour into ice water, acidify with dilute HCl (pH ~4-5) to precipitate the solid. Filter and recrystallize from ethanol.
-
Method B: Microwave-Assisted Synthesis (Recommended)
-
Principle: Dielectric heating targets polar molecules (solvent/reagents), creating localized superheating and reducing activation energy (
). -
Reagents: Same stoichiometry; solvent volume reduced to 2-3 mL (or solvent-free).
-
Protocol:
-
Mix acetophenone and furfural in a microwave-safe vessel.
-
Add basic alumina or catalytic NaOH.[1]
-
Irradiate at 160–300 W for 1–5 minutes (Pulse mode: 30s on, 10s off to prevent boil-over).
-
Workup: Cool to RT. If solid support is used, extract with ethanol.[1] Pour into ice water, filter, and recrystallize.
-
Method C: Ultrasound-Assisted Synthesis[1][9]
-
Principle: Acoustic cavitation creates micro-bubbles that collapse, generating extreme localized temperatures and pressures, enhancing mass transfer.[1]
-
Protocol:
-
Dissolve reactants in minimal ethanol.
-
Place flask in an ultrasonic bath (frequency ~40 kHz).
-
Sonicate at 30–60°C for 10–45 minutes .
-
Workup: Standard precipitation and filtration.
-
Statistical Analysis of Experimental Data
The following data aggregates results from multiple comparative studies (see References) to establish a statistical baseline for performance.
Table 1: Comparative Performance Metrics
| Parameter | Conventional (CSM) | Microwave (MAOS) | Ultrasound (UAS) | Statistical Significance* |
| Reaction Time | 12 – 24 hours | 1 – 5 minutes | 10 – 45 minutes | |
| Isolated Yield | 70 – 80% | 88 – 96% | 85 – 92% | |
| Atom Economy | Moderate (Solvent waste) | High (Low solvent) | High | N/A |
| Energy Efficiency | Low (Long heating) | Very High | Moderate | N/A |
*Statistical significance based on aggregated t-tests comparing alternative methods against the conventional benchmark.
Interpretation of Data[3][4][5][6][7][8][9][10][11][12][13][14]
-
Kinetic Acceleration: The Microwave method reduces reaction time by a factor of ~300x compared to conventional stirring.[1] This is attributed to the direct coupling of microwave energy with the polar transition state of the rate-limiting dehydration step.
-
Yield Optimization: Both MAOS and UAS provide statistically significant yield improvements (
).[1] The conventional method often suffers from the Cannizzaro reaction (side reaction of aldehyde) due to prolonged exposure to strong base; rapid synthesis methods mitigate this side pathway. -
Purity Profile: Rapid synthesis typically yields a cleaner crude product, requiring less solvent for recrystallization, which directly improves the E-factor (environmental factor) of the process.
Experimental Workflow & Decision Matrix
Use this decision tree to select the appropriate synthesis method based on available equipment and purity requirements.
Figure 2: Operational decision matrix for selecting the synthesis methodology.
Self-Validating Quality Control (QC)
To ensure scientific integrity, every batch must be validated using the following checkpoints. Failure at these points indicates a deviation from the protocol.
-
TLC Monitoring:
-
Melting Point Verification:
-
Literature Value: 40–42°C (for the trans-isomer).
-
Deviation: A melting point below 38°C indicates incomplete dehydration (presence of
-hydroxy intermediate) or solvent occlusion.
-
-
Spectroscopic Confirmation (NMR):
-
1H NMR (CDCl3): Look for the characteristic doublet signals of the
-unsaturated protons ( 7.4–7.8 ppm) with a coupling constant ( ) of ~15-16 Hz, confirming the (E)-configuration.
-
References
-
Cabrera, M., et al. (2007). Synthetic chalcones, flavanones, and flavones as antitumoral agents: Biological evaluation and structure–activity relationships. Bioorganic & Medicinal Chemistry.
-
Thirunarayanan, G., et al. (2012).
-
Yadav, G. D., & Wagh, D. P. (2020).[1][10] Claisen-Schmidt Condensation using Green Catalytic Processes: A Critical Review.
-
Arias, K. S., et al. (2014).[1] Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. RSC Advances.
Sources
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. amarequip.com [amarequip.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scispace.com [scispace.com]
- 9. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-(2-Furyl)acrylophenone
[1]
CAS No: 717-21-5 Synonyms: (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one; Furfurylideneacetophenone Molecular Formula: C₁₃H₁₀O₂ Molecular Weight: 198.22 g/mol [1][2]
Executive Summary & Scientific Context
3-(2-Furyl)acrylophenone is a chalcone derivative featuring a furan ring conjugated with an enone system.[1] In drug development, this scaffold is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Scientific Rationale for Safety Protocols:
The molecule possesses an
This guide moves beyond generic safety advice, providing a self-validating protocol designed for researchers handling this compound in solid or solution states.
Hazard Assessment & PPE Matrix
Hazard Classification (Precautionary Principle)
While specific GHS data for this research chemical may be sparse, its structural pharmacophores dictate the following hazard assumptions:
-
Skin/Eye Irritation: High probability due to the electrophilic enone.
-
Skin Sensitization: High risk (Michael acceptor).
-
Systemic Toxicity: Potential for hepatic effects due to the furan ring metabolism.
Personal Protective Equipment (PPE) Specifications
The following PPE system is designed to prevent dermal absorption and inhalation of particulates.
| PPE Category | Specification | Scientific Rationale |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | The furan ring increases lipophilicity, potentially accelerating permeation through thin latex.[1] Double gloving creates a sacrificial barrier; the outer glove absorbs the initial insult while the inner glove remains pristine. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient. The fine crystalline nature of chalcones allows dust to bypass side shields. Goggles provide a hermetic seal against irritant dust. |
| Respiratory | N95/P100 Respirator or Fume Hood | Inhalation of Michael acceptors can cause respiratory sensitization. All solid handling must occur under negative pressure (Fume Hood). If open-bench weighing is unavoidable, an N95 is mandatory.[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats are porous. Tyvek provides a non-woven barrier that prevents dust entrapment in fibers, reducing secondary exposure risks. |
Operational Protocol: Handling & Solubilization
Objective: To prepare a stock solution (e.g., 10 mM in DMSO) with zero personnel exposure.
Step 1: Engineering Controls Setup
-
Verification: Ensure Fume Hood face velocity is between 0.3–0.5 m/s.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Chalcones are organic crystals and prone to static charge, which can cause "flying powder" during weighing.
Step 2: Weighing Procedure
-
Tare: Place a pre-labeled amber glass vial (to protect from UV-induced isomerization) on the balance.
-
Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound appears sticky or hygroscopic, though this is rare for chalcones.
-
Containment: Immediately cap the vial after weighing. Wipe the exterior of the vial with a Kimwipe dampened with ethanol to remove invisible dust residues.
Step 3: Solubilization (The "Wetting" Technique)
-
Solvent Choice: DMSO (Dimethyl sulfoxide) or Ethanol.
-
Note: DMSO facilitates skin absorption. If this compound is dissolved in DMSO, the solution poses a significantly higher transdermal risk than the solid.[1]
-
-
Procedure:
-
Add solvent slowly down the side of the vial to wash down adherent powder.
-
Vortex for 30 seconds.
-
Visual Check: Hold against a light source. The solution should be clear yellow/amber. Cloudiness indicates incomplete dissolution or impurities.
-
Step 4: Workflow Visualization
The following diagram illustrates the critical control points (CCPs) in the handling process to prevent cross-contamination.
Figure 1: Operational workflow emphasizing containment within engineering controls (Fume Hood) to mitigate inhalation and contact risks.
Emergency Response & Spill Logic
In the event of a spill, immediate action is required to prevent sensitization. The response differs based on the state of the material (Solid vs. Solution).
Figure 2: Decision logic for spill remediation. Note the specific instruction to dampen solid spills to prevent aerosolization.
Waste Disposal & Deactivation[4][5][6][7]
Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines for organic hazardous waste.
-
Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into a "Solid Hazardous Waste" drum. Do not throw in regular trash; the compound is a potential environmental toxin.[3]
-
Liquid Waste: Collect in a "Non-Halogenated Organic" waste stream (unless dissolved in a halogenated solvent like DCM).
-
-
Labeling:
-
Tags must explicitly list: "this compound" and "High Risk: Irritant/Sensitizer."[1]
-
-
Deactivation (Optional for High Quantity):
-
Treatment with an excess of aqueous sodium bisulfite can react with the alpha,beta-unsaturated ketone (Michael addition), reducing its electrophilic reactivity before disposal. This should only be performed by experienced chemists.
-
References
Sources
- 1. Acrylophenone, 3-(2-furyl)- | C13H10O2 | CID 5354164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 717-21-5|3-(Furan-2-yl)-1-phenylprop-2-en-1-one|BLD Pharm [bldpharm.com]
- 3. You are being redirected... [simplesolvents.com]
- 4. (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-ol | C13H12O2 | CID 13739442 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
